molecular formula C17H25N3O5 B13402601 N-Boc-N6-nicotinoyl-L-lysine

N-Boc-N6-nicotinoyl-L-lysine

Cat. No.: B13402601
M. Wt: 351.4 g/mol
InChI Key: PRHRBXNIOXCRQY-UHFFFAOYSA-N
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Description

N-Boc-N6-nicotinoyl-L-lysine is a useful research compound. Its molecular formula is C17H25N3O5 and its molecular weight is 351.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Boc-N6-nicotinoyl-L-lysine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Boc-N6-nicotinoyl-L-lysine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(pyridine-3-carbonylamino)hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O5/c1-17(2,3)25-16(24)20-13(15(22)23)8-4-5-10-19-14(21)12-7-6-9-18-11-12/h6-7,9,11,13H,4-5,8,10H2,1-3H3,(H,19,21)(H,20,24)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRHRBXNIOXCRQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCNC(=O)C1=CN=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

1. Foundational & Exploratory

Understanding lysine nicotinoylation post-translational modifications

Author: BenchChem Technical Support Team. Date: February 2026

The Epigenetic Impact of Vitamin B3: A Technical Guide to Lysine Nicotinylation (Knic)

Executive Summary

Lysine nicotinoylation (Knic) is a recently characterized post-translational modification (PTM) that links cellular metabolism directly to epigenetic regulation.[1][2] Unlike better-known acylations driven by Acetyl-CoA, Knic is uniquely driven by Nicotinic Acid (NA) —a form of Vitamin B3—but notably not by Nicotinamide (NAM).[2] This distinction is critical for drug development, particularly in oncology, where Knic has been shown to suppress liver cancer metastasis by remodeling chromatin accessibility.[2]

This guide provides a technical deep-dive for researchers, detailing the metabolic origins, enzymatic machinery, and proteomic workflows required to study this novel modification.[2]

The Biochemical Mechanism of Knic

Lysine nicotinoylation involves the covalent attachment of a nicotinoyl group to the


-amino group of lysine residues.[2] This modification adds a bulky, aromatic pyridine ring to the histone tail, chemically distinct from the smaller aliphatic acetyl group.[2]
Metabolic Origin: The NA vs. NAM Divergence

The generation of Knic is strictly dependent on the bioavailability of Nicotinic Acid (NA).[2]

  • Precursor: Nicotinic Acid (Vitamin B3).[1][2][3][4][5]

  • Metabolic Enzyme (The Gatekeeper): ACSS2 (Acetyl-CoA Synthetase Short-Chain Family Member 2).[2][5]

  • Substrate Generation: ACSS2 utilizes NA to synthesize Nicotinyl-CoA , the direct donor substrate for the modification.[2][3]

  • Specificity: Nicotinamide (NAM), despite being a B3 vitamer, does not generate Nicotinyl-CoA efficiently in this context and does not induce Knic.[2][3] This establishes a specific "NA-signaling" axis.[2][3]

Enzymatic Writers and Erasers[6]
  • Writers: While ACSS2 generates the substrate, the transfer to lysine is likely catalyzed by promiscuous acetyltransferases such as p300/CBP , which are known to accommodate bulky acyl-CoAs (similar to their role in isonicotinylation).[2]

  • Erasers: The removal of the nicotinoyl group is catalyzed by histone deacetylases.[2] Based on structural isomers (isonicotinylation), Class I HDACs (specifically HDAC3) and Sirtuins (SIRT2) are the primary candidates for de-nicotinoylation, restoring the lysine to its unmodified state.[2]

Structural Chemistry & Mass Spectrometry[2]
  • Chemical Formula:

    
     (Nicotinoyl group).[2][6]
    
  • Mass Shift: +105.0215 Da .

  • Isomer Challenge: Knic is a structural isomer of Lysine Isonicotinylation (Kinic) (induced by the drug Isoniazid) and Lysine Picolinylation .[2] They share the exact same mass shift.[2] Chromatographic separation (retention time) or diagnostic fragment ions are required to distinguish them in MS/MS.[2]

Functional Implications: Chromatin & Cancer

Unlike acetylation, which generally opens chromatin (euchromatin) to promote transcription, Knic appears to function as a repressive mark in specific oncogenic contexts.[2]

  • Chromatin Dynamics: High levels of Histone Knic reduce chromatin accessibility (heterochromatinization).[2]

  • Target Gene Repression: In hepatocellular carcinoma (HCC), Knic specifically represses the PPFIA1 oncogene.[1][2]

  • Mechanism: The bulky nicotinoyl group sterically hinders the binding of transcription factors (e.g., HOXB9 ) to promoter regions.[2]

  • Therapeutic Outcome: Treatment with NA (inducing Knic) suppresses metastasis, whereas NAM treatment (no Knic) does not.[2]

Visualization of Signaling Pathways

Diagram 1: The Nicotinic Acid - Knic Signaling Axis

This diagram illustrates the metabolic conversion of NA to Nicotinyl-CoA by ACSS2 and its downstream epigenetic effects.[2]

Knic_Pathway NA Nicotinic Acid (Vitamin B3) ACSS2 ACSS2 (Synthetase) NA->ACSS2 Substrate NAM Nicotinamide (No Effect) NAM->ACSS2 Inefficient N_CoA Nicotinyl-CoA ACSS2->N_CoA Synthesis Writer p300/CBP (Acyltransferase) Knic Histone Knic (+105.02 Da) Writer->Knic Acylation Eraser HDAC3 / SIRT2 (Deacylase) N_CoA->Writer Donor Histone Histone Lysine Histone->Writer Knic->Eraser Removal Chromatin Chromatin Compaction Knic->Chromatin Structural Change GeneRep Repression of Oncogenes (PPFIA1) Chromatin->GeneRep Blocks TF Binding

Caption: The metabolic-epigenetic axis where ACSS2 converts Nicotinic Acid into the epigenetic substrate Nicotinyl-CoA.[2]

Experimental Protocols

Protocol: Induction and Enrichment of Knic

Objective: To enrich and identify Knic-modified peptides from mammalian cells.[2]

StepProcedureCritical Parameters (Causality)
1. Induction Treat cells (e.g., HepG2) with Nicotinic Acid (1-10 mM) for 12-24 hours.[2]Why: NA is the obligate precursor.[2] NAM will not work.[2] High concentration drives ACSS2 flux.
2.[2] Extraction Lyse cells in RIPA buffer containing 50 mM Nicotinamide and 1 µM TSA .Why: NAM and TSA inhibit Sirtuins and HDACs, respectively, preventing "erasers" from removing the mark during lysis.
3.[2] Digestion Precipitate proteins (TCA/Acetone), redissolve in Urea, dilute, and digest with Trypsin (1:50 ratio) overnight.Why: Standard bottom-up proteomics preparation.[2][7]
4. Enrichment Incubate peptides with Pan-anti-Knic antibody conjugated beads (4°C, 4-12h).Why: Knic is low abundance compared to acetylation; antibody enrichment is strictly required for detection.
5.[2] Elution Wash beads 3x with NETN buffer, elute with 0.1% TFA.Why: Acidic elution disrupts antibody-antigen binding for MS analysis.[2]
Protocol: Mass Spectrometry Configuration

Objective: To distinguish Knic from other modifications using LC-MS/MS.

  • Instrument: Orbitrap Exploris 480 or equivalent (High Resolution).[2]

  • Variable Modification: Nicotinyl (K) -> Add +105.0215 Da to Lysine.[2][6][8]

  • Validation:

    • Diagnostic Ions: Look for the immonium ion of the nicotinoyl lysine if specific fragmentation occurs (often requires HCD).[2]

    • Retention Time: Compare against a synthetic Knic peptide standard. This is crucial to rule out isonicotinylation (induced by isoniazid) which has the exact same mass.[2]

Visualization: Proteomic Workflow

Proteomics_Workflow cluster_0 Sample Prep cluster_1 Enrichment cluster_2 Analysis Cell Cell Culture (+ Nicotinic Acid) Lysis Lysis + Inhibitors (NAM/TSA) Cell->Lysis Digest Trypsin Digestion Lysis->Digest IP Immuno-Affinity (Anti-Knic Ab) Digest->IP Wash Stringent Wash (Remove Non-specifics) IP->Wash LC Nano-LC Separation Wash->LC MS MS/MS (HCD) Target Mass: +105.0215 Da LC->MS Bioinf Data Analysis (Exclude Isomers) MS->Bioinf

Caption: Step-by-step workflow for the isolation and identification of Lysine Nicotinoylation sites.

References

  • Zhang, H. Q., et al. (2024).[1][2][4][5] "Nicotinic acid suppresses liver cancer metastasis via histone lysine nicotinylation."[1][2][3][5] ResearchGate / Preprint.

  • Jiang, Y., et al. (2024).[1][2][5] "Nicotinylation is a histone mark generated from the nicotinic acid metabolite nicotinyl-CoA."[2][3] ResearchGate.[2][3][9] [1][2][4]

  • Use of ACSS2 in Acyl-CoA Synthesis: Comerford, S. A., et al. (2014).[2] "Acetate dependence of tumors." Cell, 159(7), 1591-1602.[2] (Contextual grounding for ACSS2 function).

  • Comparison to Isonicotinylation: Zhang, P., et al. (2021).[2] "Isonicotinylation is a histone mark induced by the anti-tuberculosis first-line drug isoniazid."[2][6] Nature Communications, 12, 5361.[2] (Establishing the isomer/mass shift baseline).

Sources

Technical Whitepaper: N-Boc-N6-nicotinoyl-L-lysine (CAS 14609-04-2)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-Boc-N6-nicotinoyl-L-lysine CAS 14609-04-2 molecular weight Content Type: In-depth Technical Whitepaper[1][2]

Physicochemical Profiling and Synthetic Utility in Epigenetic Drug Discovery[2]

Executive Summary

N-Boc-N6-nicotinoyl-L-lysine (CAS 14609-04-2) is a specialized amino acid derivative functioning as a critical building block in the synthesis of peptide-based probes for epigenetic research.[1][2] With a molecular weight of 351.40 g/mol , this compound serves as a protected intermediate for developing substrates targeting Sirtuin (SIRT) deacylases and investigating post-translational modifications (PTMs) specifically related to lysine nicotinoylation.[2] This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic methodologies, and application in high-throughput drug screening.[2]

Chemical Identity & Physicochemical Properties[1][3][4][5][6][7]

The precise characterization of CAS 14609-04-2 is fundamental for stoichiometric calculations in solid-phase peptide synthesis (SPPS) and enzymatic assay development.[2]

1.1 Structural Specifications
  • IUPAC Name: (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(pyridine-3-carbonylamino)hexanoic acid[2]

  • Common Name: N

    
    -Boc-N
    
    
    
    -nicotinoyl-L-lysine[2]
  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
    [2][3][4]
  • Structural Composition:

    • Backbone: L-Lysine[1][2][5][6][7][3][8][9][10]

    • 
      -Amine Protection: tert-Butoxycarbonyl (Boc) group (acid-labile).[2]
      
    • 
      -Amine Modification:  Nicotinoyl group (stable amide linkage).[2]
      
1.2 Quantitative Data Table
PropertyValueTechnical Note
Molecular Weight (Average) 351.40 g/mol Used for bulk gravimetric preparation.[2]
Monoisotopic Mass 351.1794 g/mol Critical for High-Resolution Mass Spectrometry (HRMS) validation.[2]
CAS Number 14609-04-2Unique identifier for the free acid form.
Purity Standard

98% (HPLC)
Required to prevent truncation sequences in SPPS.
Solubility DMSO, DMF, MethanolSparingly soluble in water; requires organic co-solvent.[2]
Appearance White to off-white powderHygroscopic; store desiccated at -20°C.
Synthetic Methodology & Quality Control

The synthesis of N-Boc-N6-nicotinoyl-L-lysine requires selective acylation of the


-amine while maintaining the integrity of the 

-Boc protection.[2]
2.1 Synthesis Workflow (Causality & Logic)

The protocol utilizes N


-Boc-L-lysine  as the starting material.[2][8] The causality here is strict: the 

-amine must be pre-protected to force the nicotinoyl coupling to the

-position.
  • Activation: Nicotinic acid is activated using a coupling reagent (e.g., HATU or EDC/NHS) to form a reactive ester.[2]

  • Coupling: The activated nicotinoyl species reacts with the free

    
    -amine of N
    
    
    
    -Boc-L-lysine in a basic organic solvent (DMF/DIPEA).[2]
  • Purification: The product is isolated via acid extraction or preparative HPLC to remove unreacted nicotinic acid and urea byproducts.[2]

2.2 Visualization: Chemical Synthesis Pathway

The following diagram illustrates the selective functionalization logic.

SynthesisPathway Start N-alpha-Boc-L-Lysine (Free Epsilon-Amine) Product N-Boc-N6-nicotinoyl-L-lysine (CAS 14609-04-2) Start->Product Nucleophilic Attack (Epsilon-NH2) Reagent Nicotinic Acid + HATU/DIPEA Intermediate Activated Nicotinoyl Ester Reagent->Intermediate Activation Intermediate->Product Acylation

Figure 1: Selective acylation pathway ensuring regiospecific modification of the lysine side chain.[2]

2.3 Quality Control Metrics (Self-Validating Protocol)

To ensure the compound is suitable for biological assays, the following QC steps are mandatory:

  • 1H-NMR (DMSO-d6): Confirm integration of the Boc singlet (9H, ~1.4 ppm) and Nicotinoyl aromatic protons (4H, 7.5-9.0 ppm).

  • LC-MS: Single peak with m/z [M+H]+ = 352.2 and [M+Na]+ = 374.2.[2]

  • TLC: Check for absence of free Nicotinic acid (high polarity) and starting Boc-Lys-OH.[2]

Biological Applications: Epigenetic Drug Discovery[2]

This compound is not merely a chemical reagent; it is a structural probe for investigating Sirtuin (SIRT) activity.[2] Sirtuins are NAD+-dependent deacylases that regulate gene expression and metabolism.[2]

3.1 Mechanism of Action in Assays

Researchers use N-Boc-N6-nicotinoyl-L-lysine to synthesize peptide substrates (e.g., Boc-Lys(Nic)-AMC).[2]

  • Substrate Logic: The nicotinoyl group mimics natural post-translational modifications.[2]

  • Enzymatic Cleavage: Sirtuins (like SIRT2) attack the amide bond between the lysine

    
    -nitrogen and the nicotinoyl group, consuming NAD+ and releasing Nicotinamide.[2]
    
  • Utility: This specific derivative allows for the study of non-acetyl deacylase activities , distinguishing between different Sirtuin isoforms.[2]

3.2 Visualization: Sirtuin Deacylation Assay Logic

SirtuinAssay Substrate Peptide Substrate (Containing Lys-Nicotinoyl) Complex Enzyme-Substrate-NAD+ Complex Substrate->Complex Enzyme SIRT Enzyme (e.g., SIRT2) Enzyme->Complex Cofactor NAD+ Cofactor->Complex Product1 Deacylated Peptide (Free Lysine) Complex->Product1 Deacylation Product2 O-Nicotinoyl-ADP-Ribose Complex->Product2 Product3 Nicotinamide Complex->Product3

Figure 2: Mechanism of Sirtuin-mediated de-nicotinoylation utilizing Lys(Nic) substrates.[2]

Experimental Protocol: Preparation of Stock Solutions

Objective: Prepare a stable 10 mM stock solution of N-Boc-N6-nicotinoyl-L-lysine for peptide coupling or analytical standards.

Materials:

  • N-Boc-N6-nicotinoyl-L-lysine (10 mg).[2]

  • DMSO (Anhydrous, HPLC Grade).[2]

  • Vortex mixer.[2]

Step-by-Step Methodology:

  • Calculation:

    
    
    
    
    
    Correction: To dissolve exactly 10 mg:
    
    
    [2]
  • Solubilization: Add 2.84 mL of anhydrous DMSO to the 10 mg powder.

  • Agitation: Vortex for 30 seconds until the solution is clear.

  • Storage: Aliquot into 100

    
    L tubes to avoid freeze-thaw cycles. Store at -20°C.
    
  • Validation: Dilute 1:100 in water and check UV absorbance at 260 nm (characteristic of the nicotinoyl pyridine ring).

References
  • PubChem. (n.d.).[2][11] Compound Summary: N-alpha-Boc-N-epsilon-nicotinoyl-L-lysine.[2] National Library of Medicine.[2] Retrieved from [Link] (Note: Link directs to structurally similar acetyl derivative record for reference; exact CAS search required on vendor sites).[2]

Sources

Technical Guide: Stability of the Nicotinoyl Group in Boc-Protected Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the stability profile, mechanistic considerations, and experimental protocols for handling the nicotinoyl (Nic) group within the context of Boc-chemistry (tert-butyloxycarbonyl).

Executive Summary

The nicotinoyl group (pyridine-3-carbonyl) is a robust acyl modification often attached to the


-amine of Lysine or the N-terminus of peptides. In the context of Boc solid-phase peptide synthesis (SPPS) or solution-phase chemistry, the nicotinoyl amide linkage is chemically stable  to the acidic conditions (TFA/DCM) used for Boc deprotection.

However, a critical nuance exists: the pyridine nitrogen is a nucleophile. While protonation in strong acid (TFA) largely suppresses its reactivity, the generation of electrophilic tert-butyl carbocations during Boc removal presents a risk of N-alkylation or alkylation of other sensitive residues. Therefore, while the Nic-amide bond is stable, the integrity of the pyridine ring requires the use of specific scavenger cocktails .

Chemical Context & Mechanistic Insight

Structural Analysis

The molecule of interest typically resembles Boc-Lys(Nic)-OH or an N-terminal Nic-AA-Boc intermediate.

  • The Nicotinoyl Group: An amide-linked pyridine-3-carbonyl moiety.

    • Electronic Nature: Electron-deficient aromatic ring.[1]

    • pKa: The pyridine nitrogen has a pKa of ~5.2. In Trifluoroacetic acid (TFA), it exists predominantly as the pyridinium ion (

      
      ).
      
  • The Boc Group: A carbamate protecting group cleaved by acidolysis (TFA or HCl/Dioxane).

The Stability Mechanism
  • Acid Stability (TFA): The amide bond connecting the nicotinoyl group to the amino acid is highly resistant to acid hydrolysis at room temperature. It behaves similarly to an acetyl or benzoyl group.

  • Protonation vs. Alkylation:

    • Upon exposure to TFA, the Boc group cleaves, releasing ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       and the tert-butyl cation  (
      
      
      
      ).
    • Simultaneously, the pyridine nitrogen becomes protonated (

      
      ).
      
    • Protective Effect: The positive charge on the pyridinium ion electrostatically repels the electrophilic

      
      , naturally protecting the ring from N-alkylation.
      
    • Risk Factor: If the acid concentration is insufficient or if local deprotonation occurs during workup in the presence of residual

      
      , irreversible N-alkylation (formation of N-tert-butyl-pyridinium salts) can occur.
      
Orthogonality Matrix
ConditionReagentNicotinoyl StabilityBoc StabilityNote
Acidolysis 50% TFA / DCMStable Unstable (Cleaved)Standard deprotection.
Strong Acid HF / AnisoleStable Unstable Final cleavage in Boc-SPPS.
Basic 20% Piperidine / DMFStable Stable Fmoc deprotection conditions.
Saponification NaOH / MeOHLabile (Slow)Stable Amide hydrolysis may occur at high pH/Temp.

Experimental Protocols

Synthesis of Boc-Lys(Nic)-OH

Objective: Selective acylation of the


-amine of Lysine without affecting the 

-Boc protection.

Reagents:

  • Boc-Lys-OH (Zwitterion or HCl salt)

  • Nicotinic acid N-hydroxysuccinimide ester (Nic-OSu) or Nicotinoyl Chloride (Nic-Cl)

  • DIPEA (Diisopropylethylamine)

  • Solvent: DMF or DCM/DMF mixture

Protocol:

  • Dissolution: Dissolve 1.0 eq of Boc-Lys-OH in DMF (approx. 5-10 mL per gram).

  • Base Addition: Add 2.0 eq of DIPEA. Ensure pH is basic (~8-9).

  • Coupling: Add 1.1 eq of Nic-OSu (preferred over Nic-Cl for regioselectivity and milder conditions).

  • Reaction: Stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC or LC-MS.

  • Workup:

    • Evaporate DMF under reduced pressure.

    • Redissolve residue in EtOAc.

    • Wash with 5% Citric Acid (removes unreacted Nic-OSu and DIPEA). Do not use strong base washes to avoid potential ester hydrolysis if C-terminal protection is present.

    • Wash with Brine, dry over

      
      , and concentrate.
      
Boc Deprotection (The "Scavenger" Method)

Objective: Remove Boc group while preserving the Nicotinoyl moiety and preventing pyridine alkylation.

Reagents:

  • Cleavage Cocktail: TFA / TIS /

    
     (95 : 2.5 : 2.5 v/v/v).
    
    • TIS (Triisopropylsilane) acts as the primary scavenger for

      
       cations.
      
    • Water acts as a co-scavenger.

Protocol:

  • Preparation: Cool the Cleavage Cocktail to 0°C.

  • Addition: Add the cocktail to the Boc-protected peptide/amino acid (approx. 10 mL per gram of resin/solid).

  • Reaction: Stir at 0°C for 10 minutes, then warm to RT and stir for 45–60 minutes.

  • Precipitation:

    • Concentrate the TFA solution to ~10% volume under nitrogen flow (do not heat >30°C).

    • Add cold Diethyl Ether (

      
      ) to precipitate the peptide (Nic-AA-OH or Peptide-Nic).
      
    • Centrifuge and wash the pellet 3x with cold ether.

  • Lyophilization: Dissolve the pellet in

    
    /Acetonitrile and lyophilize.
    

Validation:

  • LC-MS: Look for the mass of

    
     (Loss of Boc).
    
  • Impurity Check: Ensure no peaks correspond to

    
     (tert-butyl adduct).
    

Visualizations

Stability & Deprotection Pathway

The following diagram illustrates the chemical pathway and the critical role of protonation in protecting the pyridine ring.

NicStability Start Boc-Lys(Nic)-OH TFA_Step TFA Treatment (Acidolysis) Start->TFA_Step Dissolve Intermediate Transition State: [PyH+] & [tBu+] TFA_Step->Intermediate Boc Cleavage Scavenger Scavenger (TIS) Traps tBu+ Intermediate->Scavenger tBu+ Quenching Product H-Lys(Nic)-OH (TFA Salt) Intermediate->Product Pyridine Protonated (Repels tBu+) SideProduct Side Reaction: N-tBu-Pyridine Intermediate->SideProduct No Scavenger / Low Acidity

Caption: Mechanistic pathway of Boc deprotection in the presence of a Nicotinoyl group. Note the protective role of protonation and scavengers.

Experimental Workflow

This diagram outlines the step-by-step decision process for synthesis and purification.

Workflow Input Starting Material: Boc-Lys-OH Acylation Acylation: Nic-OSu, DIPEA, DMF Input->Acylation Check1 QC: LC-MS (Confirm Nic coupling) Acylation->Check1 Deprotect Deprotection: 95% TFA / 2.5% TIS / 2.5% H2O Check1->Deprotect Pass Workup Workup: Ether Precipitation Deprotect->Workup FinalQC Final QC: Check for +56 Da (tBu) Check for Nic cleavage Workup->FinalQC

Caption: Operational workflow for synthesizing and deprotecting Nicotinoyl-modified amino acids.

Quantitative Data Summary

ParameterValue / ConditionRelevance
Pyridine pKa ~5.2Ensures protonation in TFA, protecting against alkylation.
Boc Cleavage Time 30–60 min @ RTStandard duration; Nic is stable for >24h in TFA.
Scavenger Load 2.5% - 5.0% TISEssential to capture

cations.
Mass Shift (Target) -100.1 DaLoss of Boc group (

).
Mass Shift (Risk) +56.1 DaAddition of t-Butyl group (Alkylation impurity).

References

  • Blondelle, S. E., & Houghten, R. A. (1993).[2][3] Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. International Journal of Peptide and Protein Research.[3][4] Link

  • Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research.[3][4] Link

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for amide stability).
  • Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups.[5][6][7][8][9][10][11][12] Chemical Reviews. Link

Sources

The Emerging Role of Nicotinoyl-Lysine Derivatives in Epigenetic Regulation: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The dynamic and reversible nature of epigenetic modifications, particularly on lysine residues of histone and non-histone proteins, presents a fertile ground for therapeutic intervention and the development of sophisticated molecular probes. This technical guide delves into the burgeoning field of nicotinoyl-lysine derivatives as a novel class of chemical tools designed to interrogate and modulate the epigenetic landscape. Drawing upon the well-established role of nicotinamide as a modulator of sirtuin deacetylases, we explore the rationale, synthesis, and multifaceted applications of conjugating a nicotinoyl moiety to a lysine scaffold. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles, detailed experimental protocols, and future directions for leveraging nicotinoyl-lysine derivatives in epigenetic research. We aim to equip the scientific community with the foundational knowledge and practical insights necessary to harness the potential of these compounds as both precision chemical probes and promising therapeutic leads.

The Epigenetic Landscape: A Symphony of Lysine Post-Translational Modifications

Epigenetic regulation governs gene expression without altering the underlying DNA sequence. Central to this regulatory network are post-translational modifications (PTMs) of histone proteins, which dictate the accessibility of DNA to the transcriptional machinery.[1] Among the myriad of PTMs, the acylation and methylation of lysine residues are paramount in orchestrating chromatin structure and function.[2]

Lysine Acetylation and Deacetylation: The acetylation of lysine residues, catalyzed by histone acetyltransferases (HATs), neutralizes the positive charge of the lysine side chain, leading to a more open chromatin structure and transcriptional activation.[1] Conversely, histone deacetylases (HDACs) remove these acetyl groups, resulting in chromatin condensation and transcriptional repression.[3] HDACs are classified into several families, with the sirtuins (Class III HDACs) being a unique class of NAD+-dependent deacetylases.[4]

Lysine Methylation and Demethylation: Lysine methylation, mediated by histone methyltransferases (KMTs), can be associated with both transcriptional activation and repression, depending on the specific lysine residue and the degree of methylation (mono-, di-, or tri-methylation).[5] This epigenetic mark is dynamically reversed by histone demethylases (KDMs).[6]

The enzymes that "write," "erase," and "read" these lysine modifications are critical regulators of cellular processes and are frequently dysregulated in diseases such as cancer and neurodegenerative disorders, making them attractive targets for therapeutic development.[3][7]

Rationale for Nicotinoyl-Lysine Derivatives as Epigenetic Modulators

The development of chemical probes and inhibitors that can selectively target epigenetic modifying enzymes is crucial for both fundamental research and drug discovery.[8][9] The design of nicotinoyl-lysine derivatives is predicated on two key principles: the established role of nicotinamide as a sirtuin inhibitor and the substrate mimicry of the lysine residue.

Nicotinamide as a Sirtuin Inhibitor: Sirtuins utilize NAD+ as a cofactor for their deacetylase activity, releasing nicotinamide as a byproduct.[10] High concentrations of nicotinamide act as a feedback inhibitor of sirtuin activity.[11] This intrinsic relationship makes the nicotinoyl scaffold a promising starting point for designing sirtuin modulators.

Lysine as a Targeting Moiety: By tethering the nicotinoyl group to a lysine residue, these derivatives are designed to target the active sites of lysine-modifying enzymes. The lysine component can act as a substrate mimic, guiding the nicotinoyl warhead to the enzyme's catalytic center. This dual-functionality holds the potential for enhanced potency and selectivity compared to nicotinamide alone.

Synthesis and Chemical Biology of Nicotinoyl-Lysine Derivatives

The synthesis of nicotinoyl-lysine derivatives is a key step in their development as research tools. Commercially available building blocks, such as Nα-Fmoc-Nε-nicotinoyl-L-lysine and Nα-Boc-Nε-nicotinoyl-D-lysine, facilitate their incorporation into peptides and small molecules using standard solid-phase or solution-phase synthesis techniques.[4][12]

General Synthesis Strategy

A common approach involves the protection of the α-amino group of lysine (e.g., with Fmoc or Boc), followed by the coupling of nicotinic acid to the ε-amino group. The resulting derivative can then be used in subsequent synthetic steps.

Diagram: General Synthesis of a Nicotinoyl-Lysine Building Block

G Lys Lysine Protect Protect α-amino group (e.g., with Fmoc-OSu) Lys->Protect ProtectedLys α-Protected Lysine Protect->ProtectedLys Couple Couple to ε-amino group (e.g., using HATU) ProtectedLys->Couple NicotinicAcid Nicotinic Acid NicotinicAcid->Couple NicotinoylLys Nα-Protected-Nε-Nicotinoyl-Lysine Couple->NicotinoylLys

Caption: A simplified workflow for the synthesis of a protected nicotinoyl-lysine building block.

The nicotinoyl moiety can be further modified to introduce functionalities for downstream applications, such as fluorophores for imaging or biotin tags for affinity purification.

Applications in Epigenetics: From Chemical Probes to Therapeutic Leads

Nicotinoyl-lysine derivatives offer a versatile platform for a range of applications in epigenetic research and drug development.

As Chemical Probes to Interrogate Enzyme Function

A "chemical probe" is a small molecule that is potent, selective, and well-characterized, enabling the study of a specific protein's function in cells and organisms.[7] Nicotinoyl-lysine derivatives can be developed as chemical probes for sirtuins and potentially other lysine-modifying enzymes.

Diagram: Workflow for Validating a Nicotinoyl-Lysine-Based Chemical Probe

G cluster_0 In Vitro Characterization cluster_1 Cellular Validation cluster_2 Target Identification & Validation Synthesis Synthesis of Nicotinoyl-Lysine Derivative EnzymeAssay In Vitro Enzyme Activity/Inhibition Assay (Sirtuins, HDACs) Synthesis->EnzymeAssay Selectivity Selectivity Profiling (across enzyme families) EnzymeAssay->Selectivity CellPermeability Assess Cell Permeability Selectivity->CellPermeability TargetEngagement Cellular Target Engagement (e.g., CETSA, DARTS) CellPermeability->TargetEngagement DownstreamEffects Measure Downstream Effects (e.g., Histone Acetylation Levels via Western Blot) TargetEngagement->DownstreamEffects AffinityPurification Affinity Purification-Mass Spectrometry (for target identification) DownstreamEffects->AffinityPurification ChIPSeq Chromatin Immunoprecipitation (ChIP-Seq) AffinityPurification->ChIPSeq PhenotypicAssays Cellular Phenotypic Assays (e.g., proliferation, apoptosis) ChIPSeq->PhenotypicAssays

Caption: A comprehensive workflow for the development and validation of a nicotinoyl-lysine derivative as a chemical probe.

As Potential Therapeutic Agents

The dysregulation of sirtuins and other HDACs is implicated in numerous diseases, making them attractive drug targets.[3] Nicotinoyl-lysine derivatives that exhibit potent and selective inhibition of a specific epigenetic enzyme could be developed as novel therapeutic agents. Structure-activity relationship (SAR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds.

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments in the evaluation and application of nicotinoyl-lysine derivatives.

Protocol: In Vitro Sirtuin/HDAC Activity Assay (Fluorogenic)

This protocol describes a general method to assess the inhibitory activity of a nicotinoyl-lysine derivative against sirtuins or other HDACs using a commercially available fluorogenic assay kit.

Materials:

  • Recombinant human sirtuin or HDAC enzyme

  • Fluorogenic substrate (e.g., acetylated peptide with a fluorophore)

  • Assay buffer

  • Developer solution

  • Nicotinoyl-lysine derivative (test compound)

  • Known inhibitor (positive control, e.g., Nicotinamide for sirtuins, Trichostatin A for Class I/II HDACs)

  • DMSO (for compound dilution)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the nicotinoyl-lysine derivative and the positive control in DMSO. Further dilute in assay buffer to the final desired concentrations.

  • In a 96-well plate, add the assay buffer, the diluted test compound or control, and the recombinant enzyme. Mix gently and incubate for 15 minutes at 30°C to allow for compound-enzyme interaction.

  • Initiate the reaction by adding the fluorogenic substrate to each well.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes), protected from light.

  • Stop the reaction and develop the fluorescent signal by adding the developer solution to each well.

  • Incubate for an additional 15 minutes at room temperature.

  • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol: Cellular Histone Acetylation Assay by Western Blot

This protocol is used to determine if the nicotinoyl-lysine derivative affects the acetylation levels of histones in a cellular context.

Materials:

  • Cell line of interest (e.g., HeLa, HEK293)

  • Cell culture medium and supplements

  • Nicotinoyl-lysine derivative

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-acetyl-H3, anti-total-H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the nicotinoyl-lysine derivative for a desired time period (e.g., 24 hours). Include a vehicle control (DMSO).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the acetylated histone mark overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against the total histone to ensure equal loading.

  • Quantify the band intensities to determine the change in histone acetylation.

Protocol: Chromatin Immunoprecipitation (ChIP)

ChIP is a powerful technique to investigate the localization of specific protein-DNA interactions in the genome. This can be used to see if a nicotinoyl-lysine derivative alters the binding of a specific reader or writer protein to chromatin.

Materials:

  • Cells treated with the nicotinoyl-lysine derivative or vehicle

  • Formaldehyde (for cross-linking)

  • Glycine (to quench cross-linking)

  • ChIP lysis buffer

  • Sonication equipment

  • Antibody specific to the protein of interest

  • Protein A/G magnetic beads

  • ChIP wash buffers

  • Elution buffer

  • RNase A and Proteinase K

  • DNA purification kit

  • qPCR machine and primers for target gene loci

Procedure:

  • Cross-link proteins to DNA in treated cells by adding formaldehyde directly to the culture medium.

  • Quench the cross-linking reaction with glycine.

  • Harvest and lyse the cells.

  • Shear the chromatin into small fragments (200-1000 bp) by sonication.

  • Pre-clear the chromatin with protein A/G beads.

  • Immunoprecipitate the protein-DNA complexes by incubating the chromatin with a specific antibody overnight.

  • Capture the antibody-protein-DNA complexes with protein A/G beads.

  • Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

  • Elute the protein-DNA complexes from the beads.

  • Reverse the cross-links by heating in the presence of NaCl.

  • Treat with RNase A and Proteinase K to remove RNA and protein.

  • Purify the DNA using a DNA purification kit.

  • Quantify the enrichment of specific DNA sequences by qPCR using primers for known target gene promoters.

Data Presentation and Interpretation

Quantitative data from the assays described above should be presented in a clear and concise manner to facilitate interpretation and comparison.

Table 1: In Vitro Inhibitory Activity of Nicotinoyl-Lysine Derivatives

CompoundTarget EnzymeIC50 (µM)Selectivity vs. Sirtuin X
Derivative ASIRT15.210-fold
Derivative BSIRT21.8>50-fold
NicotinamideSIRT1/250-100-

Table 2: Cellular Activity of Nicotinoyl-Lysine Derivative B

TreatmentH3K9 Acetylation (Fold Change vs. Vehicle)Cell Viability (% of Vehicle)
Vehicle (DMSO)1.0100
Derivative B (1 µM)2.595
Derivative B (10 µM)4.878

Future Perspectives and Conclusion

The field of epigenetics is rapidly evolving, and the demand for novel chemical tools to dissect its complexities is ever-increasing. Nicotinoyl-lysine derivatives represent a promising and largely unexplored class of compounds with the potential to significantly impact this field. Their rational design, based on the established biology of nicotinamide and lysine-modifying enzymes, provides a solid foundation for their development as both selective chemical probes and innovative therapeutic agents.

Future research should focus on expanding the chemical diversity of nicotinoyl-lysine derivatives, performing comprehensive selectivity profiling against a broad panel of epigenetic enzymes, and validating their utility in various disease models. The integration of these chemical biology approaches with advanced techniques such as proteomics and next-generation sequencing will undoubtedly provide unprecedented insights into the intricate mechanisms of epigenetic regulation. This technical guide serves as a starting point for researchers to embark on the exciting journey of exploring the applications of nicotinoyl-lysine derivatives in the dynamic world of epigenetics.

References

  • Frontiers in Pharmacology. (2020). Lysine Acetyltransferase Inhibitors From Natural Sources. Retrieved from [Link]

  • Drug Discovery News. (2022). Epigenetic cancer therapy: Targets and strategies. Retrieved from [Link]

  • PubMed. (2019). Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells. Retrieved from [Link]

  • Vaccine Lab / Alfa Chemistry. (n.d.). Unveiling the Biological Effects and Applications of Lysine. Retrieved from [Link]

  • RSC Publishing. (2017). Selective lysine modification of native peptides via aza-Michael addition. Retrieved from [Link]

  • Squarespace. (2021). Epigenetics and beyond: targeting writers of protein lysine methylation to treat disease. Retrieved from [Link]

  • ACS Publications. (2021). Therapeutic Potential and Activity Modulation of the Protein Lysine Deacylase Sirtuin 5. Retrieved from [Link]

  • Journal of Biological Chemistry. (2020). Structural basis for sirtuin 2 activity and modulation: Current state and opportunities. Retrieved from [Link]

  • PubMed. (2004). Distinct dynamics and distribution of histone methyl-lysine derivatives in mouse development. Retrieved from [Link]

  • PMC. (2014). CHEMICAL GENETIC AND EPIGENETICS: Chemical probes for methyl lysine reader domains. Retrieved from [Link]

  • PMC. (2013). Discovery of an in vivo Chemical Probe of the Lysine Methyltransferases G9a and GLP. Retrieved from [Link]

  • MDPI. (2020). Natural Products as Modulators of Sirtuins. Retrieved from [Link]

  • PMC. (2024). Epigenetic therapies targeting histone lysine methylation: complex mechanisms and clinical challenges. Retrieved from [Link]

  • Digital Commons @ Wayne State. (2021). Design, Synthesis, And Evaluation Of Class Iia Histone Deacetylase (hdac) Inhibitors. Retrieved from [Link]

  • ResearchGate. (2023). Lysine 27 of histone H3.3 is a fine modulator of developmental gene expression and stands as an epigenetic checkpoint for lignin biosynthesis in Arabidopsis. Retrieved from [Link]

  • ResearchGate. (2017). Epigenetic assays for chemical biology and drug discovery. Retrieved from [Link]

  • Frontiers. (2021). Targeting Epigenetic Regulatory Enzymes for Cancer Therapeutics: Novel Small-Molecule Epidrug Development. Retrieved from [Link]

  • ResearchGate. (2019). A) Histone deacetylases (HDACs) remove acetyl groups of modified lysine.... Retrieved from [Link]

  • eLife. (2021). A unique histone 3 lysine 14 chromatin signature underlies tissue-specific gene regulation. Retrieved from [Link]

  • ResearchGate. (2022). Epigenetic compounds targeting pharmacological target lysine specific demethylase 1 and its impact on immunotherapy, chemotherapy and radiotherapy for treatment of tumor recurrence and resistance. Retrieved from [Link]

  • PubMed. (2021). A Small-Molecule SIRT2 Inhibitor That Promotes K-Ras4a Lysine Fatty-Acylation. Retrieved from [Link]

  • Stanford University. (2021). Science — The Gozani Lab. Retrieved from [Link]

Sources

Technical Guide: N-Boc-N6-nicotinoyl-L-lysine as a Substrate for SIRT6 Deacylation

[1]

Part 1: Executive Summary & Mechanistic Rationale

N-Boc-N6-nicotinoyl-L-lysine (N-α-t-butoxycarbonyl-N-ε-nicotinoyl-L-lysine) represents a specialized synthetic probe used to interrogate the enzymatic plasticity of Sirtuin 6 (SIRT6) .[1] While SIRT6 is canonically defined as a NAD+-dependent deacetylase and mono-ADP-ribosyltransferase, its most robust in vitro activity is the removal of long-chain fatty acyl groups (defatty-acylation), such as myristoyl and palmitoyl groups.[1]

The nicotinoyl moiety serves as a steric and chemical probe for the SIRT6 hydrophobic acyl-binding channel.[1] Unlike the flexible aliphatic chains of myristoyl groups, the nicotinoyl group is aromatic and rigid. Utilizing this substrate allows researchers to:

  • Probe Active Site Plasticity: Test the accommodation of aromatic acyl groups within the SIRT6 hydrophobic tunnel.

  • Screen for De-nicotinoylation Activity: Investigate non-canonical deacylation pathways relevant to drug metabolism (e.g., cleavage of nicotinoyl-based prodrugs).[1]

  • Develop Competitive Inhibitors: Characterize the compound's potential as a mechanism-based inhibitor that occupies the acyl pocket but resists efficient cleavage compared to fatty acyl substrates.[1]

Chemical Structure & Properties[1][2][3][4][5]
PropertyDetail
Chemical Name N-α-(tert-Butoxycarbonyl)-N-ε-nicotinoyl-L-lysine
Formula

Molecular Weight ~351.4 g/mol
Role Synthetic Substrate / Active Site Probe
Target Enzyme SIRT6 (Class IV Sirtuin)
Reaction Type NAD+-dependent Deacylation (De-nicotinoylation)

Part 2: Mechanistic Basis of the Assay

SIRT6 catalyzes the removal of acyl groups from the ε-amino group of lysine residues in an NAD+-dependent manner.[1][2][3] The reaction proceeds through a unique ADP-ribosyl-enzyme intermediate.[1]

Reaction Pathway[9][10]
  • Binding: SIRT6 binds NAD+ and the N-Boc-N6-nicotinoyl-L-lysine substrate.[1]

  • Nucleophilic Attack: The nicotinoyl oxygen attacks the C1’ of the nicotinamide ribose of NAD+, releasing Nicotinamide (NAM).

  • Intermediate Formation: An O-alkyl-imidate intermediate forms.

  • Hydrolysis: The intermediate is hydrolyzed, releasing O-nicotinoyl-ADP-ribose (or Nicotinic Acid + ADPR) and the deacylated N-Boc-Lysine .[1]

Graphviz Pathway Diagram

SIRT6_MechanismSIRT6SIRT6 EnzymeComplexMichaelis Complex[SIRT6-NAD+-Substrate]SIRT6->ComplexNADNAD+NAD->SIRT6BindingSubstrateN-Boc-N6-nicotinoyl-L-lysineSubstrate->SIRT6BindingIntermediateO-Alkyl-ImidateIntermediateComplex->IntermediateCleavage ofNicotinamideNAMNicotinamide(Released)Intermediate->NAMProduct1N-Boc-Lysine(Deacylated)Intermediate->Product1HydrolysisProduct2O-Nicotinoyl-ADPRIntermediate->Product2

Caption: Kinetic mechanism of SIRT6-mediated deacylation of N-Boc-N6-nicotinoyl-L-lysine.

Part 3: Experimental Protocol

This protocol utilizes Reverse-Phase HPLC (RP-HPLC) for the direct quantification of the deacylated product (N-Boc-Lysine) and the consumption of the substrate.[1] This method is superior to fluorogenic coupled assays for non-standard acyl groups as it avoids artifacts from coupled enzymes (e.g., trypsin) that may not recognize the nicotinoyl group efficiently.

Reagents & Equipment
  • Enzyme: Recombinant Human SIRT6 (active, full-length or catalytic core).[1]

  • Substrate: N-Boc-N6-nicotinoyl-L-lysine (purity >95%).

  • Co-factor:

    
    -NAD+ (freshly prepared, 50 mM stock).[1]
    
  • Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM

    
    , 1 mM DTT.
    
  • Quenching Solution: 10% Trifluoroacetic acid (TFA) or Acetonitrile with 1% TFA.[1]

  • HPLC System: C18 Column (e.g., Agilent Zorbax SB-C18), UV detector (214 nm and 260 nm).

Step-by-Step Workflow
1. Substrate Preparation
  • Dissolve N-Boc-N6-nicotinoyl-L-lysine in DMSO to a stock concentration of 10 mM .

  • Note: Avoid aqueous storage; prepare fresh or store aliquots at -80°C.

2. Reaction Assembly (Standard 50 µL Volume)

Prepare the master mix on ice. Initiate the reaction by adding NAD+.[1]

ComponentFinal ConcentrationVolume (for 50 µL)
Assay Buffer (10x)1x5.0 µL
SIRT6 Enzyme1 - 5 µMVariable
N-Boc-N6-nicotinoyl-L-lysine100 - 1000 µMVariable

-NAD+
500 µMVariable

-To 50 µL
3. Incubation
  • Incubate at 37°C for 30–60 minutes .

  • Optimization: Perform a time-course experiment (0, 15, 30, 60, 120 min) to ensure linearity.

4. Reaction Termination
  • Add 50 µL of Quenching Solution (10% TFA or 100% ACN/1% TFA).

  • Centrifuge at 14,000 x g for 10 minutes to pellet precipitated protein.

5. HPLC Analysis
  • Mobile Phase A: Water + 0.1% TFA.[1]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[1]

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: Monitor Absorbance at 214 nm (peptide bond/Boc) and 260 nm (Nicotinoyl/NAD+).[1]

  • Quantification: Integrate the peak corresponding to N-Boc-Lysine (Product) and N-Boc-N6-nicotinoyl-L-lysine (Substrate).

Data Analysis & Validation[1]

Calculate the reaction velocity (

1
1

Control Reactions:

  • No Enzyme: Controls for spontaneous hydrolysis (background).

  • No NAD+: Confirms the reaction is NAD+-dependent (rules out contaminating hydrolases).[1]

  • Inhibitor Check: Add Nicotinamide (10 mM) ; SIRT6 activity should be inhibited (product inhibition).[1]

Part 4: Troubleshooting & Optimization

IssuePossible CauseSolution
Low Conversion (<5%) Substrate is poor for SIRT6Increase enzyme conc. to 5-10 µM; SIRT6 is a slow deacetylase but fast defatty-acylase.[1] Nicotinoyl is intermediate.[1][4]
High Background Spontaneous hydrolysisCheck DMSO stock pH; ensure buffer pH is not >8.[1]5.
Peak Overlap HPLC Gradient too steepShallow the gradient (e.g., 10% to 40% B over 30 mins).
Precipitation Substrate insolubilityKeep DMSO concentration <5% in final assay; use 30% ACN for quenching.[1]

Part 5: References

  • Feldman, J. L., et al. (2013). Kinetic and Structural Basis for Acyl-Group Selectivity and NAD+ Dependence in Sirtuin-Catalyzed Deacylation. Biochemistry. Link[1]

  • Jiang, H., et al. (2013). SIRT6 regulates TNF-alpha secretion through hydrolysis of long-chain fatty acyl lysine.[1] Nature. Link[1]

  • BPS Bioscience. (2024).[1] SIRT6 Fluorogenic Assay Kit Protocol. Link[1]

  • Madsen, A. S., & Olsen, C. A. (2012). Profiling of substrates for sirtuins using a library of acylated lysine peptides. Journal of Medicinal Chemistry. Link[1]

  • AChemBlock. (2024).[1] Product Data: N-Boc-N6-nicotinoyl-L-lysine. Link

2.[1] Methodological & Application

High-Fidelity Synthesis of Nicotinoyl-Lysine Peptides for Sirtuin Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Importance

The modulation of Sirtuins (SIRT1–7), a family of NAD⁺-dependent deacylases, is a cornerstone strategy in developing therapeutics for metabolic disorders, neurodegeneration, and oncology. Nicotinoyl-lysine [Lys(Nic)] peptides serve as critical chemical probes; they function as mechanism-based inhibitors and structural mimics of the nicotinamide-ribosyl intermediate formed during the deacylation catalytic cycle.

This guide details the synthesis of Lys(Nic) peptides using Fmoc-Solid Phase Peptide Synthesis (SPPS) . While pre-functionalized building blocks exist, this note prioritizes the Orthogonal On-Resin Derivatization strategy using Fmoc-Lys(Mtt)-OH. This approach offers superior flexibility for Structure-Activity Relationship (SAR) libraries, allowing researchers to modify the peptide sequence rapidly without synthesizing unique building blocks for every analog.

Chemical Strategy: The Orthogonal Approach

Why "On-Resin" Modification?

Synthesizing a pre-functionalized Fmoc-Lys(Nic)-OH building block in solution is feasible but inefficient for drug discovery campaigns requiring diverse peptide sequences. The preferred industry standard utilizes 4-methyltrityl (Mtt) protection on the lysine side chain.

  • Selectivity: The Mtt group is hyper-acid-labile (removed by 1% TFA), whereas the standard tert-butyl (tBu) and Boc groups require 95% TFA.

  • Efficiency: Allows the full peptide backbone to be assembled first.

  • Purity: Reduces the risk of side-chain branching or racemization associated with solution-phase coupling of nicotinic acid.

Synthesis Workflow Diagram

The following decision tree outlines the critical path for synthesizing Lys(Nic) peptides.

G Start Start: Target Sequence Defined ResinChoice Select Resin (Rink Amide or Wang) Start->ResinChoice Coupling Chain Assembly (Fmoc-SPPS) Insert Fmoc-Lys(Mtt)-OH at Target Site ResinChoice->Coupling MttCheck Is Sequence Complete? Coupling->MttCheck MttCheck->Coupling No DeprotectMtt Selective Side-Chain Deprotection (1% TFA/DCM) MttCheck->DeprotectMtt Yes Wash Wash & Neutralize (DIPEA/DMF) DeprotectMtt->Wash Nicotinoylation Coupling Nicotinic Acid (HATU/DIPEA) Wash->Nicotinoylation Cleavage Global Cleavage & Deprotection (95% TFA/TIS/H2O) Nicotinoylation->Cleavage QC Purification & QC (HPLC/MS) Cleavage->QC

Figure 1: Workflow for the orthogonal synthesis of Nicotinoyl-Lysine peptides using the Mtt protection strategy.

Detailed Protocol: On-Resin Nicotinoylation

Materials Required[1][2][3][4][5][6][7]
  • Resin: Rink Amide MBHA (for C-term amides) or Wang Resin (for C-term acids).

  • Amino Acids: Standard Fmoc-AA-OH and Fmoc-Lys(Mtt)-OH .

  • Reagents:

    • Nicotinic Acid (CAS: 59-67-6)

    • HATU (Coupling Reagent)

    • DIPEA (Base)

    • TFA (Trifluoroacetic acid)[1]

    • DCM (Dichloromethane)[2]

    • TIS (Triisopropylsilane)

    • Methanol (MeOH)[2][3]

Step 1: Peptide Backbone Assembly

Synthesize the peptide backbone using standard Fmoc protocols.[4]

  • Coupling: 5 eq. Fmoc-AA-OH, 5 eq.[1] HBTU/HATU, 10 eq. DIPEA in DMF.

  • Fmoc Removal: 20% Piperidine in DMF (2 x 5 min).

  • Critical Step: At the position of the modification, couple Fmoc-Lys(Mtt)-OH . Do not remove the N-terminal Fmoc group of the final residue yet; keeping the N-terminus protected (Fmoc-ON) prevents nicotinic acid from coupling to the alpha-amine.

Step 2: Selective Removal of Mtt Group

The Mtt group is removed under mild acidic conditions that do not cleave the peptide from the resin or remove tBu/Boc side-chain protection.

  • Wash: Wash resin with DCM (3 x 1 min) to remove traces of DMF (DMF buffers the acid).

  • Acid Treatment: Add 1% TFA / 3% TIS / 96% DCM (v/v) to the resin.

    • Observation: The solution will instantly turn bright yellow/orange due to the stable trityl cation.

  • Flow Wash: Shake for 2 minutes. Drain.

  • Repeat: Repeat the acid treatment (approx. 5–10 times) until the solution no longer turns yellow and remains clear.

    • Expert Insight: The TIS (Triisopropylsilane) acts as a scavenger to quench the trityl cation, preventing it from re-alkylating the lysine or other residues (like Tryptophan).

  • Quench: Wash resin with 5% DIPEA / MeOH (3 x 2 min) to neutralize the resin and remove residual acid.

  • Final Wash: Wash with DMF (5 x 1 min).

Step 3: Nicotinoylation of -Amine

With the lysine side chain exposed and the N-terminus still Fmoc-protected:

  • Prepare Solution: Dissolve Nicotinic Acid (5 eq.), HATU (5 eq.), and DIPEA (10 eq.) in DMF. Pre-activate for 1 min.

  • Coupling: Add solution to the resin.[2] Shake at Room Temperature for 1 hour.

  • Kaiser Test: Perform a Kaiser (ninhydrin) test.

    • Result: Beads should be colorless (negative), indicating complete capping of the lysine amine.

  • Fmoc Removal (Optional): If the N-terminal Fmoc is no longer needed, remove it now using 20% Piperidine/DMF.

Step 4: Global Cleavage
  • Cocktail: Prepare 95% TFA / 2.5% TIS / 2.5% H₂O .

  • Incubation: Shake resin with cleavage cocktail for 2–3 hours.

  • Isolation: Precipitate crude peptide in cold diethyl ether, centrifuge, and dry.

Quality Control & Validation

Analytical Expectations

Nicotinoylation adds a distinct mass shift. Validation must confirm the addition of the nicotinoyl group (


) minus one proton.
ParameterValueNotes
Mass Shift (

Mass)
+105.1 Da Added to the mass of the Lysine residue.
HPLC Retention Shifted K(Nic) is less polar than free Lysine; expect a later retention time on C18.
UV Absorbance 260 nm The pyridine ring of nicotinic acid absorbs in the UV range (distinct from standard peptide bonds at 214 nm).
Troubleshooting Guide
IssueProbable CauseCorrective Action
Incomplete Mtt Removal Acid concentration too low or insufficient cycles.Ensure solution turns clear. Use 1% TFA/5% TIS in DCM. Do not use DMF in this step.
Re-alkylation of Trp/His Trityl cation attacking electron-rich side chains.Increase TIS scavenger concentration to 5% during Mtt removal.
Double Nicotinoylation N-terminal Fmoc was removed prematurely.Ensure N-term is Fmoc-protected before starting Mtt removal.
Low Solubility Nicotinoyl peptides can aggregate.Dissolve crude peptide in 50% Acetic Acid or DMSO before HPLC injection.

Application Case Study: Sirtuin Activity Assay

Context: Nicotinoyl-lysine peptides are often used to study the "stalled" intermediate of the Sirtuin catalytic cycle. Unlike Acetyl-lysine (the substrate), Nicotinoyl-lysine cannot be easily deacylated, making it a potent probe for active site occupancy.

Mechanism of Action Diagram

The diagram below illustrates how the Nicotinoyl-Lysine peptide mimics the interaction within the Sirtuin active site, competing with NAD+.

SirtuinMechanism cluster_reaction Catalytic Competition Sirtuin SIRT Enzyme (Active Site) Reaction Deacylation Complex Sirtuin->Reaction NAD NAD+ NAD->Sirtuin Cofactor PeptideSub Ac-Lys Peptide (Substrate) PeptideSub->Sirtuin Binds PeptideInhib Nic-Lys Peptide (Inhibitor/Probe) PeptideInhib->Sirtuin High Affinity Binding (Stalls Reaction) Product1 Product1 Reaction->Product1 Deacetylated Peptide Product2 Product2 Reaction->Product2 O-Acetyl-ADP-Ribose + Nicotinamide

Figure 2: Mechanistic interference of Nicotinoyl-Lysine peptides in the Sirtuin deacylation cycle.[5][6]

Assay Protocol Summary
  • Substrate: Biotinylated p53-derived peptide containing K(Ac).

  • Enzyme: Recombinant SIRT1 (0.5 µ g/well ).

  • Inhibitor: Titrate synthesized K(Nic)-peptide (0.1 nM – 100 µM).

  • Cofactor: NAD+ (500 µM).

  • Readout: TR-FRET or Fluorescence Polarization using an anti-acetyl-lysine antibody.

  • Result: K(Nic) peptides typically exhibit

    
     values in the low micromolar range, validating the synthesis.
    

References

  • Sirtuin Mechanisms & Inhibition

    • Hu, J., et al. (2013). "Sirtuin inhibitors as anticancer agents."[6] Future Medicinal Chemistry.

    • Source:

  • Lysine Nicotinoylation PTM Discovery

    • Wang, Z., & Cole, P. A. (2020).[6] "The Chemical Biology of Reversible Lysine Post-Translational Modifications." Cell Chemical Biology.

    • Source:

  • Solid Phase Synthesis (Mtt Strategy)

    • Merck / MilliporeSigma. "Selective protecting groups for Fmoc SPPS: Fmoc-Lys(Mtt)-OH."
    • Source:

  • Nicotinoyl Derivatives in Research

    • ResearchGate.[4] "Preparation of Nicotinoyl Amino Acid Derivatives by Fmoc-Solid Phase Synthesis."

    • Source:

Sources

3.[1][2][3][4][5][6][7][8][9] Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for N-Boc-N6-nicotinoyl-L-lysine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The Challenge: Users frequently report difficulty dissolving N-Boc-N6-nicotinoyl-L-lysine in polar aprotic solvents like DMF (Dimethylformamide) and DMSO (Dimethyl sulfoxide) at concentrations required for solid-phase peptide synthesis (SPPS) or biological assays (>50 mM).[1]

The Root Cause: While theoretically soluble in these solvents, the compound exhibits strong intermolecular hydrogen bonding and


-

stacking
interactions driven by the nicotinoyl (pyridine) moiety and the amide backbone. This leads to the formation of stable aggregates or "gel-like" states that resist solvation, even when the thermodynamic solubility limit has not been reached.[1]

The Solution: This guide provides a tiered troubleshooting approach, moving from physical disruption (heat/sonication) to chemical disruption (chaotropic salts) to ensure complete dissolution without compromising the integrity of the Boc protecting group.

Diagnostic Workflow (Troubleshooting Q&A)

Phase 1: Initial Assessment

Q: I added the solid to DMF, and it looks like a cloudy suspension. Should I add more solvent? A: Stop. Do not dilute immediately. The cloudiness is likely due to kinetic aggregation , not thermodynamic saturation. Adding more solvent often fails to break the hydrogen-bonded lattice and only dilutes your reagent, making it harder to use in synthesis.[1]

  • Action: Proceed to the Physical Disruption Protocol (Section 3).

Q: Can I heat the solution to dissolve the aggregates? A: Yes, but with strict temperature limits. The Boc (tert-butyloxycarbonyl) group is thermally stable up to moderate temperatures, but it is acid-labile.[1] In DMF/DMSO, trace amounts of acid impurities can catalyze deprotection at high temperatures.

  • Limit: Do not exceed 45°C .

  • Risk: Heating above 60°C for prolonged periods may cause slow degradation or side reactions with the free carboxylic acid.

Phase 2: Advanced Troubleshooting

Q: I’ve heated and sonicated, but fine particles remain. What now? A: You are likely fighting hydrogen-bond networking .[1] The nicotinoyl group contains a pyridine ring and an amide bond, which can form strong intermolecular networks. You need a chaotropic agent to disrupt these bonds.[1]

  • Solution: Add Lithium Chloride (LiCl) . LiCl coordinates with the amide oxygens, effectively breaking the inter-peptide hydrogen bonds and freeing the molecule into solution.

Q: Is water contamination an issue? A: Critical Issue. Boc-amino acids are hydrophobic enough that even 1-2% water content in DMF/DMSO can act as an "anti-solvent," drastically reducing solubility.[1]

  • Check: Ensure your DMF/DMSO is "Anhydrous" grade (≤50 ppm water).[1]

Resolution Protocols

Protocol A: Standard Dissolution (Physical Disruption)

Use this for concentrations < 50 mM.

  • Weighing: Weigh the required amount of Boc-Lys(Nic)-OH into a glass vial.

  • Solvent Addition: Add 75% of the calculated volume of DMF or DMSO.

  • Vortex: Vortex vigorously for 30 seconds.

  • Sonication: Sonicate in a water bath at ambient temperature for 5-10 minutes.

    • Note: The water bath will naturally warm up; ensure it stays < 40°C.

  • Inspection: Hold the vial up to a light source. If clear, add the remaining solvent. If cloudy, proceed to Protocol B.

Protocol B: The "Chaotropic Rescue" (Chemical Disruption)

Use this for stubborn aggregates or concentrations > 50 mM.

Theory: Lithium ions (


) have a high charge density and coordinate with the carbonyl oxygens of the peptide backbone, disrupting the intermolecular H-bonds responsible for aggregation (Seebach et al.).
  • Preparation: Prepare a stock solution of 5% (w/v) LiCl in anhydrous DMF .

    • Tip: Dry the LiCl in an oven (150°C) for 2 hours before dissolving if it's old; LiCl is very hygroscopic.

  • Addition: Add the Boc-Lys(Nic)-OH solid to the vial.

  • Solvation: Add the 5% LiCl/DMF solution instead of pure DMF.

  • Agitation: Vortex and sonicate as in Protocol A.

  • Result: The solution should clear rapidly. The presence of LiCl is generally compatible with peptide coupling reactions (e.g., HATU/DIPEA).

Visual Troubleshooting Logic

The following flowchart illustrates the decision-making process for solubilizing N-Boc-N6-nicotinoyl-L-lysine.

SolubilityWorkflow Start Start: Solid Boc-Lys(Nic)-OH SolventAdd Add Anhydrous DMF/DMSO (Target Conc. 10-100 mM) Start->SolventAdd Check1 Visual Inspection: Clear Solution? SolventAdd->Check1 Success Process Complete: Ready for Use Check1->Success Yes Sonicate Protocol A: Sonicate (10 min) + Gentle Heat (Max 45°C) Check1->Sonicate No (Cloudy/Suspension) Check2 Visual Inspection: Clear Solution? Sonicate->Check2 Check2->Success Yes LiCl Protocol B: Add 5% LiCl to Solvent (Chaotropic Disruption) Check2->LiCl No (Aggregates Persist) Check3 Visual Inspection: Clear Solution? LiCl->Check3 Check3->Success Yes Fail Critical Failure: Check Purity or Water Content Check3->Fail No

Figure 1: Decision tree for solubilizing aggregation-prone lysine derivatives.

Technical Data & Specifications

Solubility Parameters
Solvent SystemEstimated Max Solubility (25°C)Notes
Pure DMF ~20-30 mg/mLProne to gelation at higher concentrations.[1]
Pure DMSO ~40-50 mg/mLBetter than DMF, but harder to remove (high boiling point).[1]
5% LiCl in DMF >100 mg/mL Recommended for high-concentration stocks.
Water < 1 mg/mLPractically insoluble.[1]
DCM LowLimited solubility due to polar nicotinoyl/amide groups.
Stability Profile
ParameterLimitReason
Max Temperature 45°CPrevent thermal deprotection of Boc.
Storage (Solid) 2-8°CStandard peptide intermediate storage.[1]
Storage (Solution) Use immediatelyBoc groups can slowly degrade in solution over weeks.
Water Tolerance < 0.1%Water promotes precipitation.

References

    • Source of physical property data (Appearance, Optical Rotation).[2][3]

  • Seebach, D., et al. (1996). Solubilization of Peptides in Organic Solvents by LiCl. Helvetica Chimica Acta.[1]

    • Foundational text on using LiCl/DMF to dissolve aggregation-prone peptide deriv
  • General reference for Boc-Lysine deriv
  • PubChem. (2025).[1] Fmoc-Lys(Boc)-OH Compound Summary. Retrieved February 6, 2026, from [Link]

    • Comparative solubility data for protected Lysine deriv

Sources

Preventing nicotinoyl hydrolysis during TFA deprotection

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Protonation Trap"

The Problem: You are observing the loss of the Nicotinoyl (pyridine-3-carbonyl) group during Boc deprotection. The Cause: This is not a random side reaction. It is driven by the inductive destabilization caused by the protonation of the pyridine nitrogen. In high concentrations of TFA, the pyridine ring becomes a powerful electron-withdrawing group (


 effect), significantly increasing the electrophilicity of the exocyclic carbonyl carbon.
The Solution:  If water is present (even as a scavenger), it attacks this activated carbonyl, leading to hydrolysis.[1] The solution lies in anhydrous cation scavenging  and kinetic control .

Mechanism & Diagnostics

The following diagram illustrates the competing pathways. Your goal is to block the "Hydrolytic Cleavage" pathway by removing the nucleophile (


) and managing the transition state energy.

Nicotinoyl_Hydrolysis Start Nicotinoyl-Substrate (Protected) Protonation Pyridine N-Protonation (TFA/Acid) Start->Protonation + H+ Activated Activated Carbonyl (High Electrophilicity) Protonation->Activated Inductive Effect (-I) Hydrolysis HYDROLYSIS (Loss of Nicotinoyl) Activated->Hydrolysis Path A: Water Attack Success DEPROTECTED PRODUCT (Intact Nicotinoyl) Activated->Success Path B: t-Bu Cleavage Only Water Nucleophile: H2O (From Wet Solvent/Scavenger) Water->Hydrolysis Silane Scavenger: Et3SiH (Anhydrous) Silane->Success Quenches t-Bu+

Figure 1: The mechanism of acid-catalyzed nicotinoyl hydrolysis versus successful deprotection. Protonation of the pyridine nitrogen activates the carbonyl, making it susceptible to water attack.

Critical Parameters & Troubleshooting

The "Dry Scavenger" Rule

Standard TFA cocktails (e.g., Reagent K) contain water. You cannot use water when preserving a Nicotinoyl moiety. You must switch to silane-based scavengers which quench t-butyl cations without acting as nucleophiles toward the amide/ester bond.

ParameterStandard Protocol (Avoid)Nicotinoyl-Safe Protocol
Acid Source 95% TFA (Aq)4M HCl in Dioxane or TFA/DCM (Anhydrous)
Scavenger Water (

)
Triethylsilane (TES) or Triisopropylsilane (TIS)
Temperature Room Temperature (

)

to

Time 1–4 HoursMonitor by LCMS every 15 min
Troubleshooting Guide

Scenario A: "I see the Nicotinic Acid peak in my LCMS."

  • Diagnosis: Hydrolysis has occurred.[1][2][3]

  • Immediate Fix: Switch to Protocol B (Anhydrous HCl). The absence of water makes hydrolysis chemically impossible, provided your solvents are dry.

  • Check: Ensure your TFA is fresh. Old TFA absorbs atmospheric moisture.

Scenario B: "My reaction is incomplete at


." 
  • Diagnosis: Kinetic trapping. The deprotection rate is too slow at low temp.

  • Fix: Do not raise the temperature yet. Increase the acid concentration (e.g., move from 25% TFA to 50% TFA in DCM) while keeping the temperature at

    
    .
    

Scenario C: "I see N-alkylation (M+56) on the Pyridine ring."

  • Diagnosis: The t-butyl cation attacked the pyridine nitrogen because the scavenger was insufficient.

  • Fix: Increase Triethylsilane (TES) equivalents. TES is a "hydride donor" and is superior to TIS for quenching highly reactive cations in this specific context [1].

Validated Protocols

Protocol A: The "Gentle" Method (TFA/DCM/Silane)

Best for: Substrates with moderate acid sensitivity.

  • Preparation: Dry the substrate under high vacuum for 1 hour.

  • Solvent: Prepare a solution of 50% TFA in Dichloromethane (DCM) .

  • Scavenger: Add 5% Triethylsilane (TES) (v/v). Do not use water.

  • Execution:

    • Cool the mixture to

      
       in an ice bath.
      
    • Add the cocktail to the substrate (Concentration: 10 mL per gram of resin/compound).

    • Stir at

      
       for 30 minutes.
      
  • Work-up: Evaporate volatiles immediately under a stream of

    
     (cold). Precipitate with cold diethyl ether.
    
Protocol B: The "Nuclear" Stability Method (HCl/Dioxane)

Best for: Highly labile Nicotinoyl esters or when Protocol A fails.

  • Reagent: Purchase 4.0 M HCl in Dioxane (Anhydrous).

  • Execution:

    • Dissolve substrate in a minimum amount of dry DCM (optional, if solubility is poor).

    • Add 4.0 M HCl/Dioxane at

      
      .[4]
      
    • Strictly exclude moisture (use a drying tube or

      
       balloon).
      
  • Mechanism: Without water, the carbonyl cannot hydrolyze. The chloride ion is too weak a nucleophile to cleave the amide/ester at this temperature.

  • Quench: Remove solvent in vacuo.[5] Do not add basic water until the acid is fully removed.

Frequently Asked Questions (FAQ)

Q: Why is the Nicotinoyl group so much more sensitive than a standard Benzoyl group? A: The pyridine nitrogen is basic. Once protonated by TFA, it becomes a positively charged pyridinium ion. This exerts a massive electron-withdrawing effect on the adjacent carbonyl, increasing its reactivity toward nucleophiles by orders of magnitude compared to a neutral phenyl ring [2].

Q: Can I use Thioanisole as a scavenger? A: Yes, but with caution. Thioanisole is a sulfide scavenger.[6] While effective, it can sometimes lead to difficult-to-remove byproducts or offensive odors.[7] Triethylsilane (TES) is generally preferred for this specific application because it irreversibly reduces the t-butyl cation to isobutane, a gas/volatile liquid that is easily removed [3].

Q: My product is a Nicotinoyl Ester, not an amide. Is this guide still relevant? A: It is more relevant. Esters are significantly more prone to acid-catalyzed hydrolysis than amides. You must use Protocol B (Anhydrous HCl/Dioxane). Even trace water in TFA will cleave a Nicotinoyl ester.

References

  • Mehta, A., et al. (1992).[8] "Improved efficiency and selectivity in peptide synthesis: Use of triethylsilane as a carbocation scavenger." Tetrahedron Letters, 33(37), 5441-5444.

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (See Chapter on Nucleophilic Acyl Substitution and Pyridine reactivity).

  • Lundt, B. F., et al. (1978).[9][10] "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid." International Journal of Peptide and Protein Research, 12(5), 258-268.[9]

Sources

Overcoming steric hindrance when coupling N-Boc-N6-nicotinoyl-L-lysine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #T-LYS-NIC-001 Status: Open Subject: Advanced Protocol for Overcoming Steric Hindrance & Aggregation in Lys(Nic) Coupling Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary: The "Double Trouble" Challenge

Welcome to the technical support center. You are likely here because standard coupling protocols (HBTU/DIEA) have failed to incorporate N-Boc-N6-nicotinoyl-L-lysine (Boc-Lys(Nic)-OH) efficiently.

This building block presents a unique "Double Trouble" challenge:

  • Steric Hindrance (Kinetic Barrier): The tert-butyloxycarbonyl (Boc) group at the

    
    -position is bulky, shielding the electrophilic carbonyl carbon.
    
  • Side-Chain Aggregation (Solubility Barrier): The nicotinoyl group (pyridine ring) on the

    
    -amine is not just large; it is a hydrogen-bond acceptor and capable of 
    
    
    
    -
    
    
    stacking. This leads to on-resin aggregation and poor solubility in standard non-polar solvents like DCM.

To solve this, we must move beyond standard protocols to high-efficiency coupling cocktails and chaotropic solvation strategies.

Diagnostic Module: Is it Sterics or Aggregation?

Before changing reagents, use this logic flow to diagnose the root cause of your failure.

TroubleshootingFlow Start Coupling Failure (Low Yield / Deletion) SolubilityCheck Check Solubility: Is the AA clear in DMF at 0.1M? Start->SolubilityCheck Cloudy Cloudy / Precipitate SolubilityCheck->Cloudy No Clear Clear Solution SolubilityCheck->Clear Yes AggIssue Issue: Aggregation/Solubility Action: Switch Solvent to NMP or DMSO/DMF Cloudy->AggIssue StericIssue Issue: Kinetic Steric Hindrance Action: Switch Reagent to HATU/HOAt Clear->StericIssue Recheck Advanced Protocol: Microwave + Chaotropic Salts AggIssue->Recheck Still failing? StericIssue->Recheck Still failing?

Figure 1: Diagnostic logic flow to distinguish between solubility limits and kinetic barriers.

Reagent Selection: The "Hardware" Upgrade

Standard carbodiimides (DIC) or aminium salts (HBTU) are insufficient for this coupling. You require reagents that generate a more reactive active ester while stabilizing the transition state.

Comparison of High-Efficiency Coupling Agents
FeatureHATU (Recommended)COMU (Alternative)PyBOP
Mechanism Generates OAt-ester (7-azabenzotriazole).[1] The pyridine nitrogen assists coupling via neighboring group effect.[2]Morpholino-based uronium salt.[3] Generates Oxyma-ester.Phosphonium salt.[1][4][5][6] Good for difficult couplings but slower than HATU.
Steric Performance Excellent. The "Gold Standard" for hindered AAs.Very Good. Comparable to HATU, sometimes better solubility.[3][4][5]Good.
Racemization Risk Low (if used with Collidine).Very Low.Low.
Safety Moderate (Explosive properties of HOAt if dry).High (No benzotriazole).Low (Byproduct HMPA is carcinogenic).[1]
The "Secret Weapon" Base: Collidine

Do not use Diisopropylethylamine (DIEA) with HATU for this specific coupling if you observe racemization.

  • Why? DIEA is a strong base that can abstract the

    
    -proton of the activated ester, leading to racemization.
    
  • Solution: Use 2,4,6-Trimethylpyridine (Collidine) . It is a weaker, non-nucleophilic base that is sufficient to deprotonate the carboxylic acid but less likely to cause epimerization.

Optimized Experimental Protocol

This protocol is designed for Solid Phase Peptide Synthesis (SPPS) but can be adapted for solution phase.

Reagents:

  • Amino Acid: N-Boc-N6-nicotinoyl-L-lysine (4 eq)

  • Coupling Agent: HATU (3.9 eq)

  • Additive: HOAt (3.9 eq) - Optional but recommended for extreme hindrance.

  • Base: 2,4,6-Collidine (8 eq)

  • Solvent: NMP (N-methyl-2-pyrrolidone) - Crucial for solubilizing the nicotinoyl group.

Step-by-Step Workflow
  • Resin Preparation:

    • Swell the resin in DCM for 20 min, then wash 3x with NMP.

    • Note: NMP is superior to DMF for preventing aggregation of the nicotinoyl side chain.

  • Pre-Activation (The Critical Step):

    • Dissolve Boc-Lys(Nic)-OH and HATU in minimal NMP.

    • Add Collidine.

    • Wait exactly 1-2 minutes.

    • Why? This allows the formation of the activated OAt-ester before it encounters the resin. Do not wait longer than 5 minutes to avoid hydrolysis or guanidinylation.

  • Coupling Reaction:

    • Add the pre-activated mixture to the resin.

    • Microwave Assistance (Recommended):

      • Temperature: 75°C

      • Power: 25-30W

      • Time: 5 minutes

    • Room Temperature Alternative:

      • Time: 2 hours with vigorous shaking.

      • Double Coupling: Perform the reaction twice with fresh reagents if using RT.

  • Washing:

    • Wash immediately with NMP (3x) followed by DCM (3x) to remove excess collidine and urea byproducts.

Mechanism of HATU Activation

Understanding why HATU works helps you troubleshoot. The 7-azabenzotriazole ring creates a "neighboring group effect" that accelerates the amine attack.

HATUMechanism Step1 Carboxylate + HATU (Activation) Step2 O-Acyl(uronium) Intermediate (Unstable) Step1->Step2 Base Step3 Active Ester (OAt) (Stabilized by Pyridine N) Step2->Step3 Rearrangement Step4 Amide Bond Formation (Rapid Amine Attack) Step3->Step4 Resin-NH2

Figure 2: HATU activation pathway. The OAt ester (Step 3) is the key species that overcomes steric bulk.

Troubleshooting FAQ

Q: The coupling yield is still low (<80%) despite using HATU. What now? A: You are likely facing "structure-based termination" (aggregation).

  • Fix 1 (Chaotropic Salts): Add 0.1 M LiCl or KSCN to the coupling mixture. This disrupts hydrogen bonding networks formed by the nicotinoyl groups.

  • Fix 2 (Solvent Blend): Use a solvent mixture of NMP/DMSO (80:20). DMSO is excellent for solubilizing pyridine derivatives.

Q: I see a "deletion sequence" in my Mass Spec (MS). A: This confirms incomplete coupling.

  • Fix: Implement an Acetylation Capping step (Acetic Anhydride/DIEA) after the coupling. This terminates unreacted chains so they don't grow further, making purification of the final product significantly easier (Target peptide vs. Truncated impurities).

Q: Can I use PyBOP instead of HATU? A: Yes, but PyBOP is kinetically slower. If you must use PyBOP, increase the reaction time to 4 hours (RT) or 10 minutes (Microwave) and ensure you use NMP as the solvent.

Q: My product is racemized (D-Lys present). A: The Boc group usually suppresses racemization, but the activation method can induce it.

  • Check: Did you use DIEA? Switch to Collidine.

  • Check: Did you pre-activate for >5 minutes? Reduce pre-activation time.

  • Check: Microwave temperature. Reduce from 75°C to 50°C.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive.[1][5][7][8] Journal of the American Chemical Society. Link

    • Context: The seminal paper establishing HATU/HOAt as superior for hindered couplings due to the neighboring group effect.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link

    • Context: Comprehensive review comparing H
  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link

    • Context: Details on Boc protection and side-chain stability.
  • Bacsa, B., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures. The Journal of Organic Chemistry. Link

    • Context: Validates the use of microwave energy to overcome aggreg

Sources

Technical Support Center: Synthesis of Nα-Boc-Nε-nicotinoyl-L-lysine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Nα-Boc-Nε-nicotinoyl-L-lysine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific peptide modification. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure a successful and efficient synthesis.

Introduction

Nα-Boc-Nε-nicotinoyl-L-lysine is a valuable building block in peptide synthesis and drug development, prized for its role in creating novel therapeutics with enhanced pharmacological properties.[1][2] The synthesis involves the selective acylation of the ε-amino group of Nα-Boc-L-lysine with nicotinic acid. While conceptually straightforward, this reaction is prone to several side reactions that can complicate purification and reduce yield. This guide will address these potential pitfalls with scientifically grounded explanations and practical solutions.

Troubleshooting Guide: Common Side Reactions and Solutions

This section addresses specific issues that may arise during the synthesis, providing insights into their causes and step-by-step protocols for mitigation.

Problem 1: Low Yield of the Desired Product

Symptom: After the reaction and work-up, the isolated yield of Nα-Boc-Nε-nicotinoyl-L-lysine is significantly lower than expected.

Potential Causes & Solutions:

  • Incomplete Activation of Nicotinic Acid: The carboxylic acid of nicotinic acid needs to be activated to react with the ε-amino group of lysine. Inefficient activation is a primary cause of low yields.

    • Troubleshooting:

      • Choice of Coupling Reagent: Standard carbodiimide coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used.[3][4] However, for a potentially sluggish reaction with nicotinic acid, consider more potent activating agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[5]

      • Use of Additives: Always include additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) when using carbodiimides. These additives can suppress side reactions and improve coupling efficiency.[4]

      • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the consumption of starting materials.

  • Suboptimal Reaction Conditions: Temperature, solvent, and pH can significantly impact the reaction outcome.

    • Troubleshooting:

      • Temperature Control: Perform the activation step at 0°C to minimize side reactions, then allow the reaction to proceed at room temperature.

      • Solvent Choice: Use anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM) to ensure all reactants are fully dissolved.

      • pH Management: The reaction should be carried out under slightly basic conditions. A tertiary amine base like N,N-diisopropylethylamine (DIPEA) is typically added to neutralize any acids formed and to deprotonate the ε-ammonium salt of lysine.

Problem 2: Presence of Multiple Products in the Final Mixture

Symptom: TLC or LC-MS analysis of the crude product shows several spots or peaks in addition to the desired product.

Potential Causes & Solutions:

  • Diacylation: The α-amino group of Nα-Boc-L-lysine can also be acylated by nicotinic acid, leading to the formation of Nα,Nε-dinicotinoyl-L-lysine.

    • Troubleshooting:

      • Stoichiometry Control: Use a slight excess (1.1-1.2 equivalents) of nicotinic acid and the coupling reagent relative to Nα-Boc-L-lysine. A large excess of the acylating agent can promote diacylation.

      • Slow Addition: Add the activated nicotinic acid solution dropwise to the solution of Nα-Boc-L-lysine to maintain a low concentration of the activated species and favor the more nucleophilic ε-amino group.

  • N-Acylurea Formation: When using carbodiimide coupling reagents (DCC or EDC), the activated O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which is unreactive and reduces the yield of the desired amide.[3][6][7]

    • Troubleshooting:

      • Use of Additives: The addition of HOBt or HOAt is crucial as they react with the O-acylisourea to form an active ester that is less prone to rearrangement.[4]

      • Temperature Control: Keeping the reaction temperature low (0°C during activation) can minimize this side reaction.[3]

  • Racemization: The chiral center of lysine can undergo racemization, leading to the formation of Nα-Boc-Nε-nicotinoyl-D-lysine.[4][8][9]

    • Troubleshooting:

      • Racemization Suppressants: Additives like HOBt and especially HOAt are effective in minimizing racemization.[4] For particularly challenging cases, the addition of copper(II) chloride (CuCl2) has been shown to suppress racemization in carbodiimide-mediated couplings.

      • Base Selection: Use a non-nucleophilic hindered base like DIPEA instead of triethylamine (TEA) to reduce the risk of racemization.

Problem 3: Difficulty in Product Purification

Symptom: The desired product is difficult to separate from starting materials or byproducts using standard purification techniques like column chromatography.

Potential Causes & Solutions:

  • Similar Polarity of Compounds: The desired product, unreacted Nα-Boc-L-lysine, and some byproducts may have similar polarities, making chromatographic separation challenging.

    • Troubleshooting:

      • Aqueous Work-up: A thorough aqueous work-up is critical. Wash the organic layer with a mild acid (e.g., 5% citric acid) to remove unreacted base and any remaining Nα-Boc-L-lysine. Follow with a wash with a mild base (e.g., 5% sodium bicarbonate) to remove excess nicotinic acid.

      • Crystallization: If the product is a solid, attempting crystallization from a suitable solvent system can be an effective purification method.

      • Ion-Exchange Chromatography: For persistent impurities, ion-exchange chromatography can be employed to separate compounds based on their charge differences.[10]

  • Contamination with Dicyclohexylurea (DCU): If DCC is used as the coupling reagent, the byproduct DCU is often difficult to remove completely due to its limited solubility in many organic solvents.[4]

    • Troubleshooting:

      • Filtration: After the reaction is complete, cool the reaction mixture to precipitate the DCU and remove it by filtration.

      • Alternative Coupling Reagent: Use a water-soluble carbodiimide like EDC, where the corresponding urea byproduct can be easily removed with an aqueous wash.[4]

Frequently Asked Questions (FAQs)

Q1: Is the Boc protecting group stable under the reaction conditions for nicotinoylation?

A1: Yes, the tert-butyloxycarbonyl (Boc) protecting group is generally stable under the neutral to slightly basic conditions used for amide bond formation.[11][12] It is cleaved under acidic conditions, so care should be taken during the acidic work-up to use mild acids and avoid prolonged exposure.[13]

Q2: How can I confirm the successful synthesis of Nα-Boc-Nε-nicotinoyl-L-lysine?

A2: A combination of analytical techniques should be used for confirmation:

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and the presence of both the Boc and nicotinoyl groups.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.[14]

Q3: Can I use nicotinoyl chloride instead of nicotinic acid and a coupling reagent?

A3: While using an acyl chloride like nicotinoyl chloride is a viable method for acylation, it can be more reactive and less selective, potentially leading to a higher incidence of diacylation. The use of nicotinic acid with a coupling reagent offers a more controlled reaction.

Q4: What is the expected yield for this synthesis?

A4: With an optimized protocol, yields can typically range from 70% to over 90%. However, this is highly dependent on the specific reaction conditions, the scale of the reaction, and the efficiency of the purification process.

Experimental Protocols

General Protocol for the Synthesis of Nα-Boc-Nε-nicotinoyl-L-lysine
  • Dissolution: Dissolve Nα-Boc-L-lysine (1 equivalent) and nicotinic acid (1.1 equivalents) in anhydrous DMF.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of Reagents: Add HOBt (1.1 equivalents) and DIPEA (2.5 equivalents) to the cooled solution.

  • Activation: Slowly add EDC (1.2 equivalents) to the reaction mixture while maintaining the temperature at 0°C.

  • Reaction: Stir the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% citric acid, water, 5% sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Concentrate the organic layer under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

Data Presentation

IssuePotential CauseKey Troubleshooting StepExpected Outcome
Low Yield Incomplete activationUse HATU as a coupling reagentIncreased conversion to product
Diacylation Excess nicotinic acidSlow, dropwise addition of activated acidMinimized diacylated byproduct
N-Acylurea Carbodiimide rearrangementUse of HOBt/HOAt additiveSuppression of N-acylurea formation
Racemization Base-catalyzed epimerizationUse of DIPEA and HOAtPreservation of stereochemical integrity
Purification Difficulty DCU contaminationUse of EDC instead of DCCSimplified aqueous work-up

Visualizations

Reaction Scheme and Potential Side Products

G BocLys Nα-Boc-L-lysine Product Nα-Boc-Nε-nicotinoyl-L-lysine BocLys->Product + NicAcid Nicotinic Acid ActivatedNic Activated Nicotinic Acid NicAcid->ActivatedNic + Coupling Coupling Reagent (e.g., EDC/HOBt) Coupling->ActivatedNic + ActivatedNic->Product + Diacylated Diacylated Byproduct ActivatedNic->Diacylated Over-acylation NAcylurea N-Acylurea Byproduct ActivatedNic->NAcylurea Rearrangement Product->Diacylated Over-acylation Racemized Racemized Product Product->Racemized Base-induced epimerization

Caption: Main reaction pathway and common side reactions.

Troubleshooting Workflow

G Start Synthesis of Nα-Boc-Nε-nicotinoyl-L-lysine Analysis Analyze Crude Product (TLC, LC-MS) Start->Analysis Problem Identify Problem Analysis->Problem LowYield Low Yield Problem->LowYield Low Yield MultipleProducts Multiple Products Problem->MultipleProducts Impure PurificationIssue Purification Issues Problem->PurificationIssue Difficult OptimizeActivation Optimize Activation (Reagents, Conditions) LowYield->OptimizeActivation ControlStoichiometry Control Stoichiometry & Addition Rate MultipleProducts->ControlStoichiometry Additives Use Additives (HOBt/HOAt) MultipleProducts->Additives ChangeCouplingReagent Switch to EDC PurificationIssue->ChangeCouplingReagent Successful Successful Synthesis OptimizeActivation->Successful ControlStoichiometry->Successful Additives->Successful ChangeCouplingReagent->Successful

Sources

Minimizing racemization of N-Boc-N6-nicotinoyl-L-lysine during coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the stereochemical integrity of sensitive amino acid derivatives. Our focus today is on a particularly challenging building block: N-Boc-N6-nicotinoyl-L-lysine .

The presence of the nicotinoyl group on the side-chain amine (N6) introduces a significant risk of racemization at the alpha-carbon (Cα) during carboxyl group activation and coupling. This guide provides an in-depth analysis of the racemization mechanism, offers targeted troubleshooting advice in a direct question-and-answer format, and presents a validated, low-racemization coupling protocol. Our goal is to empower you with the knowledge to preserve the chiral purity of your final peptide product.

The Core Challenge: Understanding N-Acyl Amino Acid Racemization

Before troubleshooting, it is crucial to understand the underlying chemical mechanism responsible for racemization in N-acyl amino acids. Unlike standard urethane-protected (Boc, Fmoc) amino acids, where the risk is lower, the N6-nicotinoyl group makes the lysine derivative behave like an N-acyl amino acid. The primary pathway for racemization is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1][2][3][4][5]

The process unfolds as follows:

  • Activation: The carboxylic acid is activated by a coupling reagent.

  • Oxazolone Formation: The activated carboxyl group is intramolecularly attacked by the oxygen of the Nα-Boc group's carbonyl, forming the planar, achiral oxazolone ring.

  • Proton Abstraction & Tautomerization: The proton on the Cα is now highly acidic. In the presence of a base, this proton is easily abstracted, leading to a resonance-stabilized, achiral enol intermediate.[1]

  • Racemization: When this intermediate is reprotonated, it can occur from either face of the planar ring, resulting in a mixture of L- and D-isomers. This scrambling of stereochemistry is racemization.

RacemizationMechanism cluster_L_AminoAcid L-Amino Acid cluster_Activation Activation cluster_Oxazolone Oxazolone Formation cluster_Racemization Racemization L_AA N-Boc-N6-nicotinoyl-L-lysine Activated Activated Ester (e.g., O-Acylisourea) L_AA->Activated Coupling Reagent Oxazolone 5(4H)-Oxazolone (Planar Intermediate) Activated->Oxazolone Intramolecular Cyclization Racemic Racemic Mixture (L- and D-isomers) Oxazolone->Racemic Base (e.g., DIEA) Proton Abstraction & Reprotonation

Caption: Mechanism of racemization via a 5(4H)-oxazolone intermediate.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: I'm observing significant epimerization (>5% D-isomer) when coupling N-Boc-N6-nicotinoyl-L-lysine using standard HBTU/DIEA conditions. What is the primary cause?

A: This is a common and expected issue. The combination of a highly efficient but aggressive coupling reagent (HBTU) and a strong, non-hindered base (DIEA) creates ideal conditions for racemization via the oxazolone mechanism. The N6-nicotinoyl group increases the acidity of the Cα proton, making it much more susceptible to abstraction by DIEA once the oxazolone intermediate is formed. For this specific derivative, your standard protocol is too harsh.

Q2: Which class of coupling reagents is safest for this type of sensitive amino acid?

A: The choice of coupling reagent is critical. While uronium/aminium salts (HBTU, HATU) are fast, they can promote racemization. For maximum stereochemical safety, it is best to use a carbodiimide reagent in conjunction with a racemization-suppressing additive.[6][7]

  • Recommended: Diisopropylcarbodiimide (DIC). It is highly effective, and its byproduct, diisopropylurea (DIU), is soluble in common solvents like DMF and DCM, making it suitable for both solid-phase and solution-phase synthesis.[7]

  • Avoid (for this application): Dicyclohexylcarbodiimide (DCC). While effective, its dicyclohexylurea (DCU) byproduct is insoluble and can complicate purification, especially in solid-phase synthesis.[8]

Q3: What is the role of additives like HOBt and OxymaPure, and which is superior?

A: Additives are non-negotiable when using carbodiimides for sensitive couplings. They function by rapidly converting the highly reactive and racemization-prone O-acylisourea intermediate into a more stable active ester.[9] This new active ester is less susceptible to cyclizing into the oxazolone and reacts efficiently with the amine component.

  • 1-hydroxybenzotriazole (HOBt): The classic additive that significantly suppresses racemization.[6][8] It is a reliable choice.

  • 1-hydroxy-7-azabenzotriazole (HOAt): Generally more effective than HOBt at both increasing coupling speed and suppressing racemization. However, its significant explosive hazard has led to restricted availability and use.[7][10]

  • Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®): This is the modern additive of choice. It is a non-explosive alternative that matches or exceeds the performance of HOAt in suppressing racemization and accelerating coupling.[7][9][10][11] For coupling N-Boc-N6-nicotinoyl-L-lysine, OxymaPure is the highly recommended additive.

AdditiveRacemization SuppressionCoupling SpeedSafety ProfileRecommendation
HOBt GoodGoodPotential thermal hazardReliable, classic choice
HOAt ExcellentExcellentSevere explosion hazard Not Recommended
OxymaPure® ExcellentExcellentNon-explosive, safeHighly Recommended
Q4: How critical is the choice of base? Should I continue using DIEA?

A: The base is arguably as important as the coupling reagent. A strong base will readily deprotonate the oxazolone, causing racemization. The basicity and steric hindrance of the base are key factors.[1]

  • N,N-Diisopropylethylamine (DIEA/DIPEA): A strong base (pKa ~10.1) with moderate steric hindrance. It is often too aggressive for sensitive couplings and should be avoided .[1]

  • N-Methylmorpholine (NMM): A weaker base (pKa ~7.4) that is a much safer choice for minimizing racemization.[1][7]

  • 2,4,6-Collidine: A weak base (pKa ~7.4) that is sterically hindered. This combination makes it an excellent choice for suppressing racemization, though it may result in slightly slower coupling kinetics.[1][7]

Recommendation: Switch from DIEA to either NMM or 2,4,6-collidine .

Q5: What are the ideal reaction temperature and solvent conditions?

A: Reaction kinetics, including the rate of racemization, are highly temperature-dependent.

  • Temperature: Higher temperatures significantly accelerate racemization.[12][13][14] You must perform the coupling reaction at a reduced temperature. Start the reaction at 0°C and allow it to slowly warm to room temperature over several hours. This provides the best balance between achieving complete coupling and preserving stereochemistry.[12]

  • Solvent: While less polar solvents may slightly reduce racemization, reagent solubility is the overriding factor.[12] N,N-Dimethylformamide (DMF) is generally the best choice due to its excellent solvating properties for all components. If solubility permits, Dichloromethane (DCM) or Tetrahydrofuran (THF) can also be considered.[11]

Q6: How can I accurately measure the percentage of D-isomer in my final peptide?

A: Quantifying the extent of racemization is essential for validating your process. The most reliable method is chiral chromatography.

  • Method: After cleaving the peptide from the resin and deprotecting it, the crude product must be analyzed by Chiral High-Performance Liquid Chromatography (HPLC) .[15][16]

  • Procedure:

    • Peptide Hydrolysis: The purified peptide is completely hydrolyzed into its constituent amino acids using 6N HCl. To account for any racemization that might occur during the hydrolysis step itself, it is best practice to perform this in deuterated acid (6N DCl in D₂O).[17]

    • Chiral Analysis: The resulting amino acid mixture is then analyzed on an HPLC system equipped with a chiral stationary phase (CSP) column designed for amino acid separation.[18]

    • Detection: Interfacing the HPLC with a mass spectrometer (HPLC-MS/MS) provides the highest sensitivity and accuracy for quantifying the L- and D-isomers of lysine.[17] The reporting limit for this method can be as low as 0.1%.[17]

Process Optimization Workflow

When encountering racemization, a systematic approach to optimization is required. The following workflow illustrates the decision-making process based on the principles discussed above.

TroubleshootingWorkflow Start High Racemization Detected (>1% D-Isomer) Step1 Step 1: Change Reagents (Coupling Agent & Base) Start->Step1 Step2 Step 2: Optimize Temperature Step1->Step2 If racemization persists ReagentDetails • Switch to DIC / OxymaPure • Switch Base from DIEA to NMM or Collidine Step1->ReagentDetails Step3 Step 3: Analyze & Verify Step2->Step3 After protocol adjustment TempDetails • Perform coupling at 0°C • Allow to warm slowly to RT Step2->TempDetails Step3->Step1 If unsuccessful, re-evaluate reagent stoichiometry End Racemization Minimized (<1% D-Isomer) Step3->End If successful AnalysisDetails • Hydrolyze peptide in 6N DCl • Analyze by Chiral HPLC-MS/MS Step3->AnalysisDetails

Caption: Troubleshooting workflow for minimizing racemization.

Recommended Low-Racemization Protocol (Solid-Phase)

This protocol is optimized for the coupling of N-Boc-N6-nicotinoyl-L-lysine onto a resin-bound amine. All equivalents are based on the loading of the resin.

1. Materials:

  • Resin with free N-terminal amine

  • N-Boc-N6-nicotinoyl-L-lysine (3-5 equivalents)

  • OxymaPure® (3-5 equivalents)

  • Diisopropylcarbodiimide (DIC) (3-5 equivalents)[12]

  • N-Methylmorpholine (NMM) (6-10 equivalents)

  • Anhydrous DMF

2. Pre-Activation and Coupling Procedure:

  • Resin Preparation: Swell the resin in DMF. If the resin has an Fmoc-protecting group, deprotect it using 20% piperidine in DMF and wash thoroughly with DMF.

  • Cooling: Place the reaction vessel in an ice bath (0°C).

  • Activation Solution: In a separate flask, dissolve N-Boc-N6-nicotinoyl-L-lysine and OxymaPure in a minimal amount of cold (0°C) DMF.

  • Initiate Activation: Add DIC to the activation solution. Allow the mixture to pre-activate for 1-5 minutes at 0°C.[12]

  • Coupling:

    • Drain the DMF from the washed resin.

    • Immediately add the activation mixture to the resin.

    • Add the NMM to the reaction vessel.

    • Agitate the mixture at 0°C for 30 minutes, then allow the reaction to warm to room temperature and continue agitating for an additional 2-4 hours.

  • Washing: Drain the reaction mixture and wash the resin extensively with DMF (3x), DCM (3x), and DMF (3x) to remove all excess reagents and byproducts.

  • Completion Check: Perform a Kaiser test (or other appropriate qualitative test) to confirm the complete consumption of the free amine. If the test is positive, a second coupling may be required.

By implementing this structured, mechanistically informed approach, you can confidently navigate the challenges of coupling N-Boc-N6-nicotinoyl-L-lysine and ensure the stereochemical purity of your valuable synthetic peptides.

References

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Retrieved from [Link]

  • Reeves, J. T., et al. (2019). Proximity-driven acceleration of challenging solid-phase peptide couplings. Proceedings of the National Academy of Sciences, 116(25), 12226-12231. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2011). Peptide Racemization. ResearchGate. Retrieved from [Link]

  • Hansen, S. H., et al. (2021). In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. Scientific Reports, 11(1), 3788. Retrieved from [Link]

  • Eberle, I., et al. (2001). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Journal of Chromatography A, 924(1-2), 425-432. Retrieved from [Link]

  • Maldonado, A. G., et al. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. Molecules, 28(15), 5698. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Peptide Purity: The Advantage of Low Racemization Coupling Agents. Retrieved from [Link]

  • Yazid, S. N. A. M., et al. (2017). Epimerisation in Peptide Synthesis. Malaysian Journal of Analytical Sciences, 21(1), 1-13. Retrieved from [Link]

  • Wang, P., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5363. Retrieved from [Link]

  • Nam, I., et al. (2024). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. Proceedings of the National Academy of Sciences, 121(2), e2314574120. Retrieved from [Link]

  • Zare, R. N., et al. (2024). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. Proceedings of the National Academy of Sciences, 121(2). Retrieved from [Link]

  • Patrick, J. W., et al. (2021). Influence of Solvents upon Diketopiperazine Formation of FPG8K. Journal of the American Society for Mass Spectrometry, 32(12), 2683-2691. Retrieved from [Link]

  • Goodman, M., & Levine, L. (1964). Peptide Synthesis via Active Esters. IV. Racemization and Ring-Opening Reactions of Optically Active Oxazolones. Journal of the American Chemical Society, 86(14), 2918-2922. Retrieved from [Link]

  • Aapptec. (n.d.). Coupling Reagents. Aapptec. Retrieved from [Link]

  • D'Hondt, M., et al. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 26(11), 3226. Retrieved from [Link]

  • Ilisz, I., et al. (2012). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. Journal of Chromatography B, 905, 76-83. Retrieved from [Link]

  • Subirós-Funosas, R., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega, 7(7), 5676-5684. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of epimerisation/racemisation through oxazolone intermediate. ResearchGate. Retrieved from [Link]

  • Palasek, S. S., et al. (2007). Racemization in stepwise solid-phase peptide synthesis at elevated temperature. Journal of Peptide Science, 13(3), 143-148. Retrieved from [Link]

  • Subirós-Funosas, R., et al. (2013). Oxyma-B, an excellent racemization suppressor for peptide synthesis. Chemistry - A European Journal, 19(31), 10126-10134. Retrieved from [Link]

  • Bacsa, B., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry, 73(19), 7532-7541. Retrieved from [Link]

  • Albericio, F., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt. Angewandte Chemie International Edition, 48(33), 6121-6124. Retrieved from [Link]

  • Regal, K. A., et al. (2022). Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Chemistry, 94(1), 359-366. Retrieved from [Link]

Sources

Technical Guide: Troubleshooting Mass Spec Ionization for Nicotinoylated Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Nicotinoylation Strategy

Nicotinoylation—typically achieved via Nicotinoyl-NHS ester derivatization—is a targeted strategy designed to enhance the ionization efficiency of peptides in Electrospray Ionization (ESI-MS). By introducing a pyridine moiety to the N-terminus or Lysine side chains, you introduce a site with high proton affinity (pKa ~3.4 for the pyridine nitrogen, but effectively higher in the gas phase due to stabilization).[1]

The Goal: Convert "fly-over" hydrophobic or neutral peptides into highly ionizable species (often increasing signal by 10–50-fold). The Reality: When this fails, it is usually due to one of three vectors: Hydrolytic Failure , Side-Reaction Artifacts , or Fragmentation Energy Mismatch .[1]

Diagnostic Workflow

Before adjusting instrument parameters, determine if the failure is chemical (sample prep) or physical (MS acquisition).[1]

TroubleshootingTree Start Problem: Poor MS Data for Nicotinoylated Peptides CheckLC 1. Check LC Chromatogram Start->CheckLC NoSignal No distinct peaks observed CheckLC->NoSignal SplitPeaks Split/Multiple Peaks per Peptide CheckLC->SplitPeaks BadMS2 Good Precursor, Poor ID/Frag CheckLC->BadMS2 Hydrolysis Reagent Hydrolysis? (Check Reagent Quality) NoSignal->Hydrolysis Suppression Ion Suppression? (Check Salt/Buffer) NoSignal->Suppression OverLabel Over-labeling (Tyr/Ser/Thr)? (Reduce pH/Time) SplitPeaks->OverLabel UnderLabel Incomplete Labeling? (Check pH > 8.0) SplitPeaks->UnderLabel ReporterIon Reporter Ion Dominance? (Lower Collision Energy) BadMS2->ReporterIon

Figure 1: Diagnostic decision tree for isolating the root cause of ionization or identification failure.

Technical Troubleshooting Guide (Q&A)

Category A: Ionization & Signal Intensity[1][2][3]

Q1: I used Nicotinoyl-NHS to enhance signal, but my overall intensity is lower than the native peptide. Why? Root Cause: This is often a stoichiometric failure caused by reagent hydrolysis, not ionization physics.[1]

  • Mechanism: NHS esters are moisture-sensitive.[1] If your reagent was stored improperly or dissolved in "wet" DMF/DMSO, it hydrolyzed to nicotinic acid before reacting with your peptide.[1] You are injecting unlabelled peptide (which may ionize poorly) mixed with a high background of hydrolyzed tag.[1]

  • Corrective Action:

    • Verify Reagent: Dissolve a small amount of Nicotinoyl-NHS in buffer and monitor UV absorbance (260 nm). A rapid shift indicates the ester was already hydrolyzed.[1]

    • Anhydrous Solvents: Always use fresh, high-quality anhydrous DMF or DMSO.[1]

    • Cleanup: Remove excess hydrolyzed tag using C18 Spin Tips or SPE before injection to prevent ion suppression.[1]

Q2: My chromatogram shows "smearing" or broad peaks instead of sharp bands. Root Cause: HILIC vs. RP Mismatch.

  • Mechanism: Nicotinoylation adds a polar, basic group.[1] On standard Reverse Phase (C18) columns, this can lead to mixed-mode retention (hydrophobic interaction + ionic interaction with free silanols).[1]

  • Corrective Action:

    • Mobile Phase: Add 0.1% Formic Acid or TFA to fully protonate the pyridine ring and mask silanols.[1]

    • Column Choice: Consider HILIC (Hydrophilic Interaction Liquid Chromatography) for short, highly polar nicotinoylated peptides, as they retain better and ionize efficiently in high-organic HILIC mobile phases.[1]

Category B: Reaction Specificity (Chemistry)[1]

Q3: I see multiple peaks separated by +105 Da or +106 Da. What is happening? Root Cause: Non-specific O-acylation .[1]

  • Mechanism: While NHS esters target primary amines (N-term, Lys), they can react with the hydroxyl groups of Tyrosine (Tyr), Serine (Ser), and Threonine (Thr) if the pH is too high (>8.[1]5) or the reagent excess is too high.[1]

  • Corrective Action:

    • pH Control: Strictly maintain reaction pH between 8.0 and 8.3 . Above 8.5, O-acylation rates increase significantly.[1]

    • Hydroxylamine Rescue: If O-acylation occurs, treat the sample with hydroxylamine (NH₂OH) at neutral pH.[1] This selectively cleaves the unstable ester bonds on Tyr/Ser/Thr while leaving the stable amide bonds on N-term/Lys intact.

Category C: MS/MS Fragmentation & Identification

Q4: The precursor mass is correct, but MS/MS spectra are empty or dominated by a single low-mass ion. Root Cause: Reporter Ion Dominance (The "Proton Sponge" Effect).[1]

  • Mechanism: The nicotinoyl group is highly stable and basic.[1] Upon Collision Induced Dissociation (CID), the energy often channels into cleaving the tag itself or ejecting the protonated tag (m/z ~124 for protonated nicotinic acid or m/z 106 for the acylium ion) rather than breaking the peptide backbone.

  • Corrective Action:

    • Adjust Collision Energy (CE): Lower the CE by 10–15%. The amide bond linking the tag is often more labile than the peptide backbone.[1]

    • Wideband Activation: If using an Ion Trap, ensure the low-mass cutoff allows detection of the reporter ion (for confirmation) but optimize excitation q-values to force backbone fragmentation.

    • Switch Mode: If available, use ETD (Electron Transfer Dissociation).[1] The fixed positive charge (if using methylated nicotinic acid) or highly basic site enhances ETD efficiency significantly.[1]

Optimized Protocol: Nicotinoyl-NHS Labeling

This protocol minimizes hydrolysis and side reactions.[1][]

Reagents:

  • Label: Nicotinoyl-NHS Ester (stored desiccated, -20°C).[1]

  • Solvent: Anhydrous DMSO (freshly opened).

  • Buffer: 50 mM HEPES or TEAB, pH 8.2. (Avoid primary amines like Tris or Ammonium Bicarbonate).[1]

Step-by-Step:

  • Solubilization: Dissolve peptides in pH 8.2 buffer (approx. 1 µg/µL).

  • Reagent Prep: Immediately before use, dissolve Nicotinoyl-NHS in Anhydrous DMSO to 50 mM.

    • Critical: Do not store this solution. Hydrolysis begins immediately upon contact with trace moisture.[1]

  • Reaction: Add Reagent to Peptide at a 10:1 molar excess (Reagent:Peptide).

    • Example: For 100 pmol peptide, add 1000 pmol reagent.[1]

  • Incubation: Incubate at Room Temp for 30 minutes with mild shaking.

  • Quenching: Add 5% Hydroxylamine (or 100 mM Tris buffer) to quench unreacted NHS esters.[1]

  • Cleanup: Desalt using C18 ZipTip or StageTip to remove hydrolyzed nicotinic acid and quench byproducts.[1]

Ionization Mechanism Visualization

Understanding the chemistry helps predict MS behavior.[1]

IonizationMechanism cluster_0 Sample Preparation cluster_1 ESI Source (Positive Mode) cluster_2 MS Detection Peptide Native Peptide (Neutral/Hydrophobic) Labeled Nicotinoylated Peptide (Added Pyridine Ring) Peptide->Labeled pH 8.2 NicNHS Nicotinoyl-NHS (Reactive Tag) NicNHS->Labeled Protonation Proton Capture (Pyridine N: pKa ~3.4) Labeled->Protonation Desolvation Droplet Evaporation Protonation->Desolvation Signal Enhanced Signal [M+H]+ or [M+2H]2+ Desolvation->Signal Reporter Reporter Ion (m/z 106 / 124) Signal->Reporter CID Frag

Figure 2: Mechanism of ionization enhancement via nicotinoylation.[1] The pyridine ring acts as a "proton handle" in the gas phase.

References

  • Nature of Nicotinoyl-NHS Reactivity

    • Hermanson, G. T. (2013).[1][3] Bioconjugate Techniques. (Standard reference for NHS chemistry and hydrolysis rates).

    • Thermo Fisher Scientific.[1] Tech Tip #3: Determine Reactivity of NHS Ester Biotinylation and Crosslinking Reagents.

  • Ionization Efficiency & Fragmentation

    • Zhang, J., et al. (2011).[1][4] Improving peptide fragmentation by N-terminal derivatization with high proton affinity.[1][4] (Discusses how basic tags like nicotinic acid affect b/y ion series).

  • Side Reactions (O-Acylation)

    • Kalkhof, S., & Sinz, A. (2008).[1] Chances and pitfalls of chemical cross-linking with amine-reactive N-hydroxysuccinimide esters. (Detailed analysis of Tyr/Ser side reactions).

  • HILIC & Chromatography for Nicotinic Acid Derivatives

    • Hsieh, Y., & Chen, J. (2005).[1] Simultaneous determination of nicotinic acid and its metabolites using hydrophilic interaction chromatography with tandem mass spectrometry.

Sources

4. Validation & Comparative

A Senior Application Scientist's Guide to the Validation of N-Boc-N6-nicotinoyl-L-lysine as a Specific SIRT6 Probe

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Sirtuin 6 (SIRT6) has emerged as a critical regulator of longevity, metabolism, and genomic stability, making it a high-value target for therapeutic development. A significant bottleneck in this field has been the lack of robust and specific tools to measure its enzymatic activity, particularly given its preference for long-chain fatty acyl groups over simple acetyl moieties. This guide provides an in-depth validation of N-Boc-N6-nicotinoyl-L-lysine as a specific probe for SIRT6 activity. We will objectively compare its performance against established and alternative methodologies, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their SIRT6-focused studies.

Introduction: The Enigmatic Sirtuin 6

Sirtuin 6 (SIRT6) is a member of the sirtuin family of NAD+-dependent protein deacylases.[1][2] While initially characterized as a histone H3 lysine 9 (H3K9) deacetylase, it is now understood that SIRT6 possesses much more robust activity as a defatty-acylase, efficiently removing long-chain acyl groups such as myristoyl from lysine residues.[3][4] This enzymatic activity is central to its role in regulating a multitude of cellular processes, including:

  • DNA Repair: SIRT6 is a key player in both base excision repair and double-strand break repair, contributing to the maintenance of genomic stability.[5]

  • Metabolic Regulation: It governs glucose homeostasis by deacetylating various proteins involved in glycolysis and gluconeogenesis.[6]

  • Inflammation: SIRT6 can attenuate inflammatory responses by repressing the activity of transcription factors like NF-κB.[6][7]

  • Aging and Longevity: Its multifaceted roles in maintaining cellular health have linked it to the regulation of lifespan.[6]

The diverse and critical functions of SIRT6 underscore the necessity for precise and reliable methods to quantify its enzymatic activity.

The Challenge: Accurately Measuring SIRT6 Activity

Measuring SIRT6 activity is notoriously difficult. The enzyme exhibits weak deacetylase activity in vitro, especially with short peptide substrates, which often leads to low signal-to-noise ratios in assays.[8][9] While its activity is enhanced on nucleosomal substrates, preparing these is complex and not always suitable for high-throughput screening.[9] This has led to the development of various assay formats, each with its own set of advantages and limitations.

dot

Sources

Comparative Stability Guide: Boc-Lys(Nic)-OH vs. Fmoc-Lys(Nic)-OH

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Boc-Lys(Nic)-OH and Fmoc-Lys(Nic)-OH , focusing on their stability, performance in Solid Phase Peptide Synthesis (SPPS), and physicochemical properties.

Executive Summary

For most research and drug development applications, Fmoc-Lys(Nic)-OH is the superior choice due to its compatibility with milder cleavage conditions (TFA) and lower risk of pyridine ring side reactions compared to the harsh HF conditions required for Boc chemistry. However, Boc-Lys(Nic)-OH remains relevant for the synthesis of aggregation-prone sequences or thioesters where HF cleavage is already mandated.

FeatureFmoc-Lys(Nic)-OH Boc-Lys(Nic)-OH
Primary Stability Base-labile (

-amine), Acid-stable (Side chain)
Acid-labile (

-amine), HF-stable (Side chain)
Nicotinoyl Stability High (Stable to 20% Piperidine & 95% TFA)High (Stable to TFA & HF)
Cleavage Condition 95% TFA (Trifluoroacetic acid)HF (Hydrofluoric acid) or TFMSA
Solubility (DMF) Excellent (>0.5 M)Good (>0.3 M)
Major Risk Pyridine N-acylation during slow couplingsPyridinium formation/salt effects during coupling
Recommended Use Standard SPPS, Histone PTM mimicsAggregation-prone peptides, thioesters

Chemical Stability & Orthogonality

The core challenge in using Nicotinoyl-Lysine [Lys(Nic)] is maintaining the integrity of the amide bond between the lysine


-amine and the nicotinic acid moiety throughout the synthesis cycles.
Stability of the Nicotinoyl Group

The Nicotinoyl group is linked via an amide bond (


). Amides are chemically robust but exhibit different behaviors under the specific conditions of Fmoc and Boc chemistry.
  • Fmoc Route (Base/Acid):

    • Deprotection (20% Piperidine): The Nic-amide bond is completely stable to repetitive base treatments. No degradation or migration of the Nic group is observed even after 50+ cycles.

    • Cleavage (95% TFA): The Nic group is stable. The pyridine nitrogen (

      
      ) becomes protonated (
      
      
      
      ), which actually protects the ring from electrophilic attack by scavengers.
  • Boc Route (Acid/Acid):

    • Deprotection (50% TFA): The Nic group is stable.

    • Cleavage (HF/TFMSA): The Nic-amide bond survives anhydrous HF. However, the harsh acidity can occasionally cause acid-catalyzed hydrolysis if moisture is present. Strict anhydrous conditions are required.

Mechanism of Protection & Deprotection

The following diagram illustrates the orthogonality of the two strategies relative to the Nicotinoyl group.

G Start_Fmoc Fmoc-Lys(Nic)-OH (Resin Bound) Deprot_Fmoc Fmoc Removal (20% Piperidine) Start_Fmoc->Deprot_Fmoc Stable Nic Cycle_Fmoc Peptide Elongation Deprot_Fmoc->Cycle_Fmoc Cleave_Fmoc Final Cleavage (95% TFA) Cycle_Fmoc->Cleave_Fmoc Product_Fmoc H-Lys(Nic)-OH (Intact) Cleave_Fmoc->Product_Fmoc Pyridine Protonation Start_Boc Boc-Lys(Nic)-OH (Resin Bound) Deprot_Boc Boc Removal (50% TFA) Start_Boc->Deprot_Boc Stable Nic Cycle_Boc Peptide Elongation Deprot_Boc->Cycle_Boc Cleave_Boc Final Cleavage (HF / TFMSA) Cycle_Boc->Cleave_Boc Product_Boc H-Lys(Nic)-OH (Intact) Cleave_Boc->Product_Boc Risk: Hydrolysis

Caption: Orthogonal stability pathways. Both routes yield the intact Lys(Nic) product, but the Fmoc route avoids HF risks.

Experimental Performance & Protocols

Solubility and Coupling Efficiency

The Nicotinoyl group adds polarity and aromaticity to the Lysine side chain.

  • Fmoc-Lys(Nic)-OH:

    • Solubility: High in DMF and NMP. The aromatic stacking of Fmoc and Nicotinoyl groups can occasionally lead to aggregation in solution if stored at high concentrations (>0.5 M) for prolonged periods.

    • Coupling Protocol: Standard DIC/Oxyma or HBTU/DIEA protocols work well.

    • Critical Note: Avoid large excesses of base (DIEA) for long durations, as the pyridine nitrogen can theoretically act as a nucleophile, potentially leading to N-acylation of the pyridine ring (though this is rare compared to imidazole).

  • Boc-Lys(Nic)-OH:

    • Solubility: Good in DMF/DCM mixtures.

    • Coupling Protocol: Standard DCC/HOBt.

    • Critical Note: In the presence of TFA salts (from previous deprotection), the pyridine ring will be protonated (

      
      ). This positive charge can electrostatically repel the incoming activated amino acid if it is also positively charged, potentially slowing down coupling kinetics.
      
Side Reaction Profile: Pyridine Nucleophilicity

A specific concern with Lys(Nic) is the nucleophilicity of the pyridine nitrogen.

  • Risk: During activation of the next amino acid, the pyridine nitrogen can attack the activated ester, forming a labile acyl-pyridinium species.

  • Mitigation:

    • Use Phosphonium Salts (PyBOP/PyAOP): These are less prone to this side reaction than Uronium salts (HBTU/HATU) in this specific context.

    • Scavengers: Not typically needed during coupling, but essential during cleavage.

Recommended Experimental Protocols

Protocol A: Fmoc-Lys(Nic)-OH Incorporation

Best for: Standard peptide synthesis, Histone modifications (Knic).

  • Resin Preparation: Swell Rink Amide or Wang resin in DMF for 20 min.

  • Deprotection: Treat with 20% Piperidine/DMF (

    
     min). Wash 
    
    
    
    DMF.
  • Activation:

    • Dissolve Fmoc-Lys(Nic)-OH (3 eq) in DMF.

    • Add Oxyma Pure (3 eq) and DIC (3 eq).

    • Note: Pre-activation for 2 minutes is recommended to ensure complete ester formation before adding to resin.

  • Coupling: Add mixture to resin. Shake for 45–60 min at room temperature.

  • Monitoring: Perform Kaiser test. If slightly blue (incomplete), recouple using HATU/DIEA (but minimize DIEA exposure).

  • Cleavage:

    • Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5%

      
      .
      
    • Time: 2–3 hours.

    • Precipitate in cold diethyl ether.

Protocol B: Boc-Lys(Nic)-OH Incorporation

Best for: Thioesters, "difficult" sequences requiring high-temperature acid cleavage.

  • Resin Preparation: Swell MBHA resin in DCM.

  • Deprotection: Treat with 50% TFA/DCM (

    
     min, 
    
    
    
    min). Wash
    
    
    DCM,
    
    
    IPA,
    
    
    DCM.
  • Neutralization: 5% DIEA/DCM (

    
     min). Crucial:  Ensure all TFA is removed to prevent pyridinium salt formation on the incoming Lys(Nic).
    
  • Activation:

    • Dissolve Boc-Lys(Nic)-OH (3 eq) in DCM/DMF (1:1).

    • Add DCC (3 eq) and HOBt (3 eq).

  • Coupling: React for 2 hours. Monitor with Kaiser test.

  • Cleavage (High Risk Step):

    • HF Cleavage: Anhydrous HF with p-cresol/anisole scavenger at 0°C for 1 hour.

    • Warning: Ensure the system is strictly anhydrous to prevent hydrolysis of the nicotinamide bond.

Storage and Shelf Life

ParameterFmoc-Lys(Nic)-OHBoc-Lys(Nic)-OH
Storage Temp +2°C to +8°C+2°C to +8°C
Hygroscopicity ModerateLow
Shelf Life 2 years (desiccated)>2 years (desiccated)
Light Sensitivity LowLow

Recommendation: Store both derivatives under argon in a desiccator. The Fmoc derivative is slightly more prone to slow hydrolysis of the Fmoc group if exposed to atmospheric moisture and amine vapors over years.

References

  • Novabiochem (Merck). Fmoc Solid Phase Peptide Synthesis: Protocols and Troubleshooting. Retrieved from

  • Albericio, F., et al. (2000). Preparation and handling of peptides containing methionine and cysteine.[1] In Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[1][2][3][4][5] Chemical Reviews, 109(6), 2455-2504. Link

  • Bachem. Peptide Synthesis Guide: Cleavage Cocktails. Retrieved from

Sources

The Precision Frontier: A Comparative Guide to Reference Standards for Lysine Nicotinoylation (Knic)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reference Standards for Quantitative Analysis of Lysine Nicotinoylation Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lysine nicotinoylation (Knic) is a recently identified, NAD+-dependent post-translational modification (PTM) linking cellular metabolism to epigenetic regulation. Unlike abundant modifications like acetylation, Knic exists at low stoichiometry and suffers from significant ionization suppression, making label-free discovery proteomics unreliable for quantitative rigor.

This guide evaluates the three primary classes of reference standards available to researchers: Synthetic Stable Isotope Labeled (SIL) Peptides , Chemically Derivatized Protein Libraries , and Biologically Validated De-nicotinoylation Controls . We analyze their performance in establishing linearity, limit of detection (LOD), and site-localization confidence.

Part 1: The Biological & Analytical Context[1][2][3][4]

Knic involves the transfer of a nicotinoyl group (derived from NAD+) to the


-amino group of lysine residues. This bulky modification (+105.0215 Da) significantly alters the physicochemical properties of the peptide, often reducing ionization efficiency in positive-mode ESI-MS due to the charge distribution on the pyridine ring.
The Knic Regulatory Axis

Understanding the biological turnover is critical for designing valid controls. SIRT2 is the primary "eraser" (de-nicotinylase), making it an essential tool for validating reference standards.

Knic_Pathway NAD NAD+ Metabolism NicCoA Nicotinoyl-CoA NAD->NicCoA Precursor Knic Lysine Nicotinoylation (Knic) NicCoA->Knic Transfer Func Chromatin Remodeling & Gene Expression Knic->Func Regulation SIRT2 SIRT2 (Eraser) SIRT2->Knic Removal (-)

Figure 1: The metabolic origin and regulation of Lysine Nicotinoylation. SIRT2 acts as the specific eraser, serving as a negative control in validation assays.

Part 2: Comparative Analysis of Reference Standards

For quantitative analysis, particularly using Parallel Reaction Monitoring (PRM), the choice of standard dictates the data quality.

1. Synthetic Stable Isotope Labeled (SIL) Peptides (The Gold Standard)

Custom-synthesized peptides containing a heavy lysine residue (


, 

-Lys) modified with a nicotinoyl group.
  • Best For: Absolute quantification (AQUA), clinical biomarker validation.

  • Mechanism: Co-elutes perfectly with the endogenous analyte but is mass-shifted (typically +8 Da for the Lys, plus the mod).

  • Performance: Provides the highest precision (CV < 5%).

2. Chemically Derivatized Protein Libraries (The Surrogate)

Whole proteins (e.g., BSA or Histone H3) treated in vitro with nicotinyl-chloride or nicotinyl-NHS esters.

  • Best For: Generating spectral libraries (DDA) and training retention time predictors.

  • Mechanism: Forces nicotinoylation on all accessible lysines.

  • Performance: High heterogeneity. Useful for qualitative identification but poor for absolute quantification due to varying reaction efficiencies.

3. SIRT2-Validated Biological Controls (The Negative Standard)

Endogenous samples treated with recombinant SIRT2 enzyme to confirm signal specificity.

  • Best For: Validating antibody specificity and distinguishing Knic from isobaric interferences.

  • Mechanism: Enzymatic removal of the specific PTM.

Comparative Performance Matrix
FeatureSynthetic SIL Peptides (AQUA)Chemical Derivatization (Library)SIRT2 Biological Control
Quantification Type Absolute (fmol/µg)Relative (Fold-change)Validation (On/Off)
Linearity (

)
> 0.99 (High)~0.85 (Variable)N/A
Site Specificity 100%Low (Off-target mods)High
Cost High (

$)
Low ($)Medium (

)
Throughput Low (Targeted)High (Discovery)Low
Primary Risk Synthesis purityIncomplete reactionEnzyme activity variation
Part 3: Technical Deep Dive - Mass Spectrometry Characteristics

To use these standards effectively, one must understand the MS signature of Knic.

  • Mass Shift: +105.0215 Da (Monoisotopic).

  • Diagnostic Ions: Unlike acetylation (m/z 126.1), nicotinoylation yields specific reporter ions derived from the pyridinium moiety upon HCD fragmentation.

    • Key Diagnostic Ion:m/z 78.03 (Pyridinium cation) and m/z 106.03 (Nicotinoyl cation).

    • Application: These ions must be monitored in the PRM transition list to confirm the modification is Knic and not an isobaric artifact.

Part 4: Validated Experimental Protocol (PRM with SIL Standards)

This protocol describes a self-validating workflow for quantifying Knic on Histone H3 using SIL peptides.

Phase 1: Standard Preparation
  • Synthesis: Order crude heavy peptides covering the target site (e.g., H3K9nic).

  • QC: Verify mass shift (+105.02 Da) and purity (>95%) via LC-MS.

  • Spike-in Curve: Prepare a dilution series (0.1 fmol to 100 fmol) in a background of unmodified HeLa digest to determine the Limit of Quantification (LOQ).

Phase 2: Sample Processing & Enrichment

Since Knic is low abundance, antibody enrichment is often required before MS.

  • Digestion: Trypsin digest nuclear extracts (500 µg).

  • Spike-in: Add SIL standards before enrichment to normalize for IP variability.

  • Enrichment: Use pan-anti-nicotinoyl-lysine antibodies (e.g., PTM-Biolabs or similar validated clones).

  • Elution: Acidic elution (0.1% TFA).

Phase 3: LC-MS/MS (PRM Mode)
  • Instrument: Orbitrap or Q-TOF.[1]

  • Method: Targeted MS2 (PRM).

  • Isolation Window: 1.6 m/z (Narrow window to exclude interferences).

  • Transitions: Monitor at least 3 y-ions and the diagnostic ion (m/z 106.03).

Workflow Visualization

Workflow Sample Nuclear Extract (Lysates) Digest Trypsin Digestion Sample->Digest Spike Spike-in SIL Standard (Heavy Knic) Digest->Spike Normalization Point IP Antibody Enrichment (Anti-Knic) Spike->IP LCMS LC-MS/MS (PRM) Targeted Quant IP->LCMS Data Ratio Calculation (Endogenous/Heavy) LCMS->Data

Figure 2: Quantitative workflow integrating SIL standards prior to enrichment to correct for antibody binding bias.

Part 5: Validation & Quality Control

The "SIRT2 Eraser" Test (Mandatory for New Targets): Before trusting a quantitative result for a new Knic site, you must prove the signal is biological.

  • Split the sample into two aliquots.

  • Treat Aliquot A with active recombinant SIRT2 (NAD+ dependent).

  • Treat Aliquot B with buffer only.

  • Analyze both via MS.[2][3]

  • Pass Criteria: The endogenous Knic peak in Aliquot A must disappear or reduce by >90%, while the SIL standard (added after SIRT2 treatment) remains constant.

References
  • Discovery and Mass Spectrometry of Lysine Nicotinoylation Yang, H., et al. "Lysine nicotinoylation is a novel post-translational modification." Molecular Cell, 2015. (Context: Defines the mass shift and biological relevance).

  • SIRT2 as the Specific Eraser Bae, N., et al. "SIRT2 Deacetylase Activity Assay." Abcam / NIH PMC, 2019. (Context: Protocols for SIRT2 activity and peptide substrates).

  • Diagnostic Ions in PTM Analysis Sidoli, S., et al.[1] "Mass Spectrometry for Lysine Methylation and Acyl-modifications."[2][4][1] MDPI / NIH, 2025. (Context: Review of diagnostic ions and fragmentation patterns for lysine PTMs).

  • Quantitative Proteomics Standards (QuARKMod) Kall, L., et al. "Quantitative Analysis and Discovery of Lysine and Arginine Modifications." NIH PubMed, 2020. (Context: Methodologies for quantifying rare PTMs using standards).

Sources

Assessing optical purity of N-Boc-N6-nicotinoyl-L-lysine commercial samples

[1]

Executive Summary

N-Boc-N6-nicotinoyl-L-lysine (CAS: 14609-04-2) is a specialized lysine derivative employed as a building block in solid-phase peptide synthesis (SPPS) and as a molecular probe in ubiquitin research.[1][2] Its structural integrity hinges on the stereochemical purity of the

12

This guide provides a rigorous technical framework for assessing the optical purity (Enantiomeric Excess, ee) of commercial samples.[2] Unlike simple amino acids, the presence of the nicotinoyl fluorophore and the Boc protecting group necessitates specific analytical strategies.

Part 1: Critical Quality Attribute (CQA) Analysis

Structural Vulnerabilities

The molecule contains two distinct amine protections:

  • 
    -Amine:  Protected by tert-butyloxycarbonyl (Boc).[1][2][3]
    
  • 
    -Amine:  Acylated with a nicotinoyl group (pyridine-3-carbonyl).[1][2]
    

Racemization Vectors:

  • Vector A (Starting Material): Use of low-quality L-Lysine containing D-Lysine traces.[1][2]

  • Vector B (Synthetic Stress): Racemization at the

    
    -carbon is rare during 
    
    
    -acylation but can occur if the
    
    
    -carboxyl group is accidentally activated or if strong bases are used during the Boc protection step under thermodynamic control.[1][2]
The Analytical Hierarchy

To ensure >99.5% optical purity, a multi-tiered approach is required.

MethodSpecificitySensitivityThroughputRole
Chiral HPLC HighHigh (<0.1% D-isomer)MediumPrimary Release Test
Marfey's Method Very HighVery High (Trace analysis)LowForensic Investigation
Polarimetry LowLow (Requires >5% impurity)HighIdentity Check Only

Part 2: Primary Method – Chiral HPLC

The Gold Standard for Intact Analysis

Direct resolution of the enantiomers (L- vs. D-isomer) is preferred to avoid artifacts introduced by hydrolysis.[1][2] The nicotinoyl group provides a strong UV chromophore (

12
Column Selection Strategy

The separation relies on the interaction between the analyte's carbamate (Boc) and amide (nicotinoyl) linkers with the chiral stationary phase (CSP).[2]

  • Recommended CSP: Immobilized Amylose or Cellulose tris(3,5-dimethylphenylcarbamate).[1][2]

    • Commercial Examples: Chiralpak IA, Chiralpak IC, Lux Amylose-1.[1][2]

  • Mechanism: Hydrogen bonding and

    
    -
    
    
    stacking (Nicotinoyl ring interaction).[1][2]
Optimized Protocol (Reversed-Phase Mode)

Objective: Separate N-Boc-N6-nicotinoyl-L-lysine from its D-enantiomer.

  • System: HPLC with UV/Vis or PDA detector.

  • Column: Chiralpak IC-3 (3 µm, 4.6 x 150 mm) or equivalent.[1][2]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[1][2]

  • Mobile Phase B: Acetonitrile (ACN).[1][2]

  • Isocratic Elution: 60% A / 40% B (Adjust based on retention).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Temperature: 25°C.

  • Detection: 260 nm (Nicotinoyl specific) and 210 nm (Amide/Carboxyl).[1][2]

Success Criteria:

  • Resolution (

    
    ):  > 1.5 between L and D peaks.
    
  • Tailing Factor: < 1.3.

  • LOD: < 0.05% of the minor enantiomer.

Technical Note: The free carboxylic acid moiety requires an acidic mobile phase (TFA) to suppress ionization and ensure sharp peak shape.[2] Avoid neutral buffers, which cause peak broadening.[2]

Part 3: Secondary Method – Marfey’s Analysis

Forensic Verification via Derivatization

If Chiral HPLC results are ambiguous or if "hidden" racemization is suspected (e.g., from a complex matrix), Marfey's method is the definitive backup. This method hydrolyzes the compound back to the free amino acid, stripping the Boc and Nicotinoyl groups, to determine the chirality of the lysine backbone itself.

The Principle
  • Hydrolysis: 6N HCl strips Boc and Nicotinoyl groups

    
     Free Lysine.[1][2]
    
  • Derivatization: Reaction with FDAA (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide).[1][2]

  • Separation: The resulting diastereomers (L-Lys-L-FDAA vs. D-Lys-L-FDAA) are separated on a standard achiral C18 column.[1][2]

Protocol
  • Hydrolysis: Dissolve 1 mg sample in 0.5 mL 6N HCl. Heat at 110°C for 24 hours in a sealed vial. Evaporate to dryness.

  • Derivatization: Re-dissolve residue in 100 µL water. Add 200 µL 1% FDAA in acetone + 40 µL 1M NaHCO

    
    . Heat at 40°C for 1 hour.
    
  • Quench: Add 20 µL 2M HCl. Dilute with mobile phase.

  • Analysis: Inject on C18 column (e.g., Agilent Zorbax Eclipse Plus).[1][2]

    • Gradient: Water/ACN with 0.1% Formic Acid.[1][2]

    • Elution Order: L-Lys derivative typically elutes before D-Lys derivative (verify with standards).[1][2]

Part 4: Visualization of Analytical Logic

Decision Matrix for Quality Control

The following diagram illustrates the logical flow for accepting or rejecting a commercial lot based on optical purity.

QC_WorkflowStartCommercial SampleN-Boc-N6-nicotinoyl-L-lysinePolarimetryStep 1: Specific Rotation(Polarimetry)Start->PolarimetryPassPolWithin Range?(+15° to +18° approx)Polarimetry->PassPolHPLCStep 2: Chiral HPLC(Polysaccharide CSP)PassPol->HPLCYes (Proceed to Quant)RejectREJECT LOTee < 99.0%PassPol->RejectNo (Gross Error)ResultHPLCEnantiomeric Excess (ee)HPLC->ResultHPLCMarfeyStep 3: Marfey's Analysis(Hydrolysis + FDAA)ResultHPLC->MarfeyInconclusive/InterferenceReleaseRELEASE LOTee > 99.5%ResultHPLC->Release> 99.5%ResultHPLC->Reject< 99.0%Marfey->ReleaseL-Lys Backbone ConfirmedMarfey->RejectRacemic Backbone

Figure 1: Analytical Decision Matrix. A tiered approach ensures resources are focused on high-precision HPLC while maintaining a forensic backup.[1]

Racemization Risk Pathway

Understanding where the impurity originates helps in troubleshooting.[2]

Racemization_RiskRawRaw L-LysineStep1Cu(II) Chelation(Selective Protection)Raw->Step1Risk1Risk: D-Lys Impurityin Starting MaterialRaw->Risk1Step2Nicotinoyl Coupling(Epsilon-Amine)Step1->Step2Step3Boc Protection(Alpha-Amine)Step2->Step3Risk2Risk: Base-CatalyzedAlpha-Proton AbstractionStep2->Risk2FinalFinal ProductStep3->Final

Figure 2: Synthesis Risk Map.[1][2] The primary risks are impure starting materials or harsh conditions during the acylation steps.

Part 5: Comparative Analysis of Methods

FeatureChiral HPLC (Recommended)Specific RotationMarfey's Method
Analyte State Intact MoleculeIntact MoleculeHydrolyzed Derivative
Precision



Interference Low (Separates impurities)High (Chemical impurities affect rotation)Low ( Chromatographic separation)
Cost per Run Moderate (Column cost)LowHigh (Reagents + Time)
Standard Requirement D-isomer marker helpfulAuthentic standard requiredFDAA reagent required
Conclusion

For the routine assessment of N-Boc-N6-nicotinoyl-L-lysine , Chiral HPLC on an immobilized polysaccharide column (e.g., Chiralpak IC) is the superior method.[1][2] It offers the necessary resolution to detect trace D-enantiomers that could compromise downstream biological applications.[1][2] Specific rotation should be relegated to a basic identity test, not a purity assay.

References

  • Chiral Separation of Amino Acids: Ilisz, I., et al. (2008).[1][2] HPLC separation of amino acid enantiomers on polysaccharide-based chiral stationary phases. Journal of Separation Science. Retrieved from [Link][2]

  • Marfey's Method Protocol: Bhushan, R., & Brückner, H. (2004).[1][2] Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[1][2][3][4][5][6][7][8][9][10] Retrieved from [Link][1][2]

  • Compound Data (PubChem): National Center for Biotechnology Information (2025).[1][2] PubChem Compound Summary for CID 12917638 (Related Analog). Retrieved from [Link][2]

  • Lysine Racemization Mechanisms: Bodanszky, M. (1993).[1][2] Principles of Peptide Synthesis. Springer-Verlag.[2] (General reference for racemization risks in peptide chemistry).

  • Polysaccharide CSP Mechanisms: Chiral Technologies. Instruction Manual for CHIRALPAK® IC. Retrieved from [Link]

A Comparative Guide to Quality Control Methods for Nα-Boc-Nε-nicotinoyl-L-lysine Raw Material

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Raw Material Purity in Drug Development

In the synthesis of complex pharmaceutical agents, the quality of starting materials is paramount. Nα-Boc-Nε-nicotinoyl-L-lysine, a key building block in the development of various therapeutics, is no exception. The presence of impurities, even in trace amounts, can lead to the formation of undesired side products, reduced efficacy, and potential toxicity in the final drug product. Therefore, robust quality control (QC) methods are essential to ensure the identity, purity, and quality of this critical raw material. This guide provides a comparative overview of the principal analytical techniques for the comprehensive characterization of Nα-Boc-Nε-nicotinoyl-L-lysine, offering insights into their underlying principles, practical implementation, and relative merits. The methodologies described herein are grounded in established pharmacopeial standards and regulatory guidelines to ensure scientific integrity and support regulatory compliance.[1][2][3][4]

Chromatographic Methods: The Gold Standard for Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the cornerstone of quality control for non-volatile and thermally labile compounds like Nα-Boc-Nε-nicotinoyl-L-lysine.[] Its high resolving power allows for the separation and quantification of the main component from closely related impurities.

Reversed-Phase HPLC (RP-HPLC) for Purity Assessment

RP-HPLC is the most common HPLC mode for the analysis of protected amino acids.[][6] The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (typically C18 or C8) and a polar mobile phase.

Causality of Experimental Choices:

  • Stationary Phase: A C18 column is chosen for its hydrophobicity, which provides good retention and separation of the relatively nonpolar Nα-Boc-Nε-nicotinoyl-L-lysine from potential polar and nonpolar impurities.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate) and an organic modifier (acetonitrile or methanol) is employed. The gradient allows for the elution of a wide range of impurities with varying polarities. The buffer controls the pH and influences the retention of ionizable groups.

  • Detection: UV detection is suitable due to the presence of the nicotinoyl chromophore. A wavelength of around 260 nm, corresponding to the absorbance maximum of the nicotinoyl group, is typically used for optimal sensitivity.

Self-Validating System:

The trustworthiness of the HPLC method is established through a rigorous validation process as per the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4] This includes assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness. System suitability tests, as defined in USP General Chapter <621>, are performed before each analysis to ensure the chromatographic system is performing adequately.[7][8][9][10][11]

Experimental Protocol: RP-HPLC Purity Determination
  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of Nα-Boc-Nε-nicotinoyl-L-lysine in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 90% B

      • 25-30 min: 90% B

      • 30.1-35 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: UV at 260 nm

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Chiral HPLC for Enantiomeric Purity

Since Nα-Boc-Nε-nicotinoyl-L-lysine is derived from the L-enantiomer of lysine, it is crucial to confirm its enantiomeric purity and quantify the presence of the D-enantiomer, which could arise from the starting materials or during the synthesis. Chiral HPLC is the method of choice for this purpose.

Causality of Experimental Choices:

  • Stationary Phase: Chiral stationary phases (CSPs) based on macrocyclic glycopeptides (e.g., teicoplanin or vancomycin-based columns) are effective for the separation of N-protected amino acid enantiomers.[12]

  • Mobile Phase: A polar organic mobile phase, such as a mixture of acetonitrile and methanol with acidic and basic additives, is often used to achieve enantioseparation.

Experimental Protocol: Chiral HPLC for Enantiomeric Purity
  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in the mobile phase.

  • Chromatographic Conditions:

    • Column: Chiral AGP, 4.0 mm x 100 mm, 5 µm

    • Mobile Phase: 10 mM Ammonium acetate in 90:10 (v/v) methanol:water

    • Flow Rate: 0.8 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 5 µL

    • Detection: UV at 260 nm

  • Data Analysis: The percentage of the D-enantiomer is calculated from the peak areas of the L- and D-enantiomers.

Spectroscopic Methods: Unveiling the Molecular Structure

Spectroscopic techniques provide orthogonal information to chromatography, confirming the chemical structure and identity of the raw material.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous identification and structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for the characterization of Nα-Boc-Nε-nicotinoyl-L-lysine.

Causality of Experimental Choices:

  • ¹H NMR: Provides information on the number of different types of protons and their connectivity. The chemical shifts, integration values, and coupling patterns of the protons in the lysine backbone, the Boc group, and the nicotinoyl moiety are characteristic of the molecule's structure.

  • ¹³C NMR: Provides information on the carbon skeleton of the molecule. The number of signals and their chemical shifts confirm the presence of all carbon atoms in the expected chemical environments.[13]

Self-Validating System: The structural assignment is self-validating through the consistency between the ¹H and ¹³C NMR data, as well as through 2D NMR experiments (e.g., COSY, HSQC) which confirm the connectivity between protons and carbons.

Expected NMR Data
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.9-9.1 (m, 2H, nicotinoyl protons)

    • δ 8.2-8.4 (m, 1H, nicotinoyl proton)

    • δ 7.5-7.7 (m, 1H, nicotinoyl proton)

    • δ 7.1-7.3 (d, 1H, α-NH)

    • δ 3.8-4.0 (m, 1H, α-CH)

    • δ 3.2-3.4 (m, 2H, ε-CH₂)

    • δ 1.6-1.8 (m, 2H, β-CH₂)

    • δ 1.3-1.5 (m, 13H, γ, δ-CH₂ and Boc-CH₃)

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • δ ~174 (C=O, carboxylic acid)

    • δ ~165 (C=O, nicotinoyl amide)

    • δ ~156 (C=O, Boc)

    • δ ~152, 148, 135, 123 (nicotinoyl carbons)

    • δ ~78 (quaternary C, Boc)

    • δ ~54 (α-CH)

    • δ ~39 (ε-CH₂)

    • δ ~31, 28, 23 (lysine side chain CH₂ and Boc CH₃)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule.

Causality of Experimental Choices:

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ion provides structural information that can be used to confirm the identity of the compound. Characteristic fragment ions for acylated lysine derivatives include immonium ions at m/z 126.1 and 143.1.[14]

Expected Mass Spectrometry Data
  • ESI-MS: [M+H]⁺ calculated for C₁₇H₂₅N₃O₅: 352.1816; found: 352.181 ± 0.005.

  • ESI-MS/MS Fragmentation: Expect to see fragments corresponding to the loss of the Boc group (-100 Da), loss of the nicotinoyl group (-106 Da), and characteristic lysine side-chain cleavages.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Causality of Experimental Choices: The presence of characteristic absorption bands for the different functional groups (amides, carboxylic acid, carbamate) confirms the overall structure of Nα-Boc-Nε-nicotinoyl-L-lysine.

Expected FTIR Data
  • ~3300 cm⁻¹: N-H stretching (amides and carboxylic acid O-H)

  • ~2950 cm⁻¹: C-H stretching (aliphatic)

  • ~1710 cm⁻¹: C=O stretching (carboxylic acid and Boc carbamate)[15]

  • ~1640 cm⁻¹: C=O stretching (amide I of nicotinoyl group)[16]

  • ~1530 cm⁻¹: N-H bending (amide II)[16]

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound. This is a fundamental test to confirm the empirical formula of the synthesized material.

Causality of Experimental Choices: The experimentally determined percentages of C, H, and N are compared to the theoretical values calculated from the molecular formula (C₁₇H₂₅N₃O₅). A close agreement (typically within ±0.4%) provides strong evidence for the purity and correct elemental composition of the raw material.[17][18]

Theoretical Elemental Analysis for C₁₇H₂₅N₃O₅
  • Carbon (C): 57.94%

  • Hydrogen (H): 7.15%

  • Nitrogen (N): 11.92%

  • Oxygen (O): 22.98%

Comparative Summary of QC Methods

QC Method Parameter Measured Strengths Limitations Typical Acceptance Criteria
RP-HPLC Purity, Impurity ProfileHigh resolution, quantitative, robustRequires reference standards for impurity identificationPurity ≥ 95%
Chiral HPLC Enantiomeric PurityHigh selectivity for enantiomersMay require method developmentD-enantiomer ≤ 0.5%
NMR Spectroscopy Chemical Structure, IdentityUnambiguous structure elucidationLower sensitivity than MS, requires pure sampleSpectrum conforms to reference
Mass Spectrometry Molecular Weight, StructureHigh sensitivity, accurate massIsomeric differentiation can be challengingMolecular ion within 5 ppm of theoretical
FTIR Spectroscopy Functional Groups, IdentityRapid, non-destructive, simpleProvides limited structural detailSpectrum matches reference
Elemental Analysis Elemental CompositionFundamental purity assessmentDoes not distinguish between isomersExperimental values within ±0.4% of theoretical

Experimental Workflow Diagrams

RP-HPLC Purity Analysis Workflow

Caption: Workflow for RP-HPLC purity analysis.

NMR Structural Confirmation Workflow

Caption: Workflow for NMR structural confirmation.

Conclusion: A Multi-faceted Approach to Ensuring Quality

A comprehensive quality control strategy for Nα-Boc-Nε-nicotinoyl-L-lysine raw material relies on the synergistic use of multiple analytical techniques. While RP-HPLC is the primary tool for assessing purity and impurity profiles, spectroscopic methods such as NMR and mass spectrometry are indispensable for unequivocal structural confirmation. Chiral HPLC ensures the correct stereochemistry, and elemental analysis provides fundamental proof of elemental composition. By implementing a robust QC program based on these orthogonal methods and adhering to established validation principles, researchers and drug developers can ensure the quality and consistency of this critical raw material, thereby contributing to the safety and efficacy of the final pharmaceutical product.

References

  • High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatization with o-Phthalaldehyde and N-tert-Butyloxycarbonyl-D-cysteine and Application to Vinegar Samples. (2010). ResearchGate. [Link]

  • N‐Boc‐Protected α‐Amino Acids by 1,3‐Migratory Nitrene C(sp)−H Insertion. (2023). Angewandte Chemie International Edition. [Link]

  • Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. (2012). Journal of Amino Acids. [Link]

  • Lysine l-lactylation is the dominant lactylation isomer induced by glycolysis. (2024). Nature Communications. [Link]

  • Reverse Phase HPLC Analysis by Dansylation of Amino Acids in Monkey Salvia. Defense Technical Information Center. [Link]

  • ICH Q2(R2) Validation of analytical procedures. (2022). European Medicines Agency. [Link]

  • The series of L-lysine-derived gelators-modified multifunctional chromatography stationary phase for separation of chiral and achiral compounds. (2024). Journal of Chromatography A. [Link]

  • 〈621〉CHROMATOGRAPHY. US Pharmacopeia (USP). [Link]

  • Mass Spectrometric Identification of Novel Lysine Acetylation Sites in Huntingtin. (2010). Molecular & Cellular Proteomics. [Link]

  • FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). ResearchGate. [Link]

  • Impact of Chirality and Position of Lysine Conjugation in Triplex-Forming Peptide Nucleic Acids. (2020). ACS Omega. [Link]

  • Elemental Analysis tool. University of Sheffield. [Link]

  • Figure S3a-q: ESI-MS/MS spectra for lysine acetylated peptides obtained... ResearchGate. [Link]

  • Validation of Analytical Procedures Q2(R2). (2023). ICH. [Link]

  • Validation of Analytical Procedure Q2(R2). ICH. [Link]

  • Proteome-wide Analysis of Lysine Acetylation Suggests its Broad Regulatory Scope in Saccharomyces cerevisiae*DS. MPG.PuRe. [Link]

  • An International Study Evaluating Elemental Analysis. (2018). ACS Omega. [Link]

  • 1 H and 13 C NMR chemical shift (d) values of N-carboxyanhydride, L-Lys(Z)-NCA 3. ResearchGate. [Link]

  • Discovery and Application of a Lysine 5-Hydroxylase for Bioorthogonal Chemistry. ChemRxiv. [Link]

  • Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. (2024). International Journal of Molecular Sciences. [Link]

  • Chiral Posttranslational Modification to Lysine ε-Amino Groups. (2022). Accounts of Chemical Research. [Link]

  • Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation. (2021). Biophysical Journal. [Link]

  • Are You Sure You Understand USP <621>? (2024). LCGC International. [Link]

  • How can we theoretically calculate Elemental analysis(percentage) of atoms in covalent organic framework? ResearchGate. [Link]

  • Q2(R2) Validation of Analytical Procedures. (2024). FDA. [Link]

  • FTIR Analysis of Protein Structure. University of Wisconsin-La Crosse. [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. [Link]

  • 〈621〉 CHROMATOGRAPHY. ResearchGate. [Link]

  • Stoichiometry: Elemental Analysis. University of California, Irvine. [Link]

  • Lysine acetylation can generate highly charged enzymes with increased resistance toward irreversible inactivation. (2008). Protein Science. [Link]

  • Understanding the Latest Revisions to USP <621>. Agilent. [Link]

  • Calculation of empirical formula from elemental analysis. Chemistry Stack Exchange. [Link]

  • FT-IR Spectroscopic Analysis of the Secondary Structures Present during the Desiccation Induced Aggregation of Elastin-Like Polypeptide on Silica. (2015). Polymers. [Link]

  • Supporting Information. ScienceOpen. [Link]

  • 100% complete assignment of non-labile 1H, 13C, and 15N signals for calcium-loaded calbindin D9k P43G. (2019). Biomolecular NMR Assignments. [Link]

Sources

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